Product packaging for 2-Fluoroethyl fluoroacetate(Cat. No.:CAS No. 459-99-4)

2-Fluoroethyl fluoroacetate

Cat. No.: B15290528
CAS No.: 459-99-4
M. Wt: 124.09 g/mol
InChI Key: ZIJVALRYXQXDOL-UHFFFAOYSA-N
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Description

2-Fluoroethyl fluoroacetate is a useful research compound. Its molecular formula is C4H6F2O2 and its molecular weight is 124.09 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6F2O2 B15290528 2-Fluoroethyl fluoroacetate CAS No. 459-99-4

Properties

CAS No.

459-99-4

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

2-fluoroethyl 2-fluoroacetate

InChI

InChI=1S/C4H6F2O2/c5-1-2-8-4(7)3-6/h1-3H2

InChI Key

ZIJVALRYXQXDOL-UHFFFAOYSA-N

Canonical SMILES

C(CF)OC(=O)CF

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethyl fluoroacetate is a difluorinated organic compound with significant potential as a synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its unique properties, imparted by the presence of two fluorine atoms, distinguish it from its structural isomer, ethyl fluoroacetate, and other related esters. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound, intended to support research and development activities.

Chemical and Physical Properties

This compound (CAS Number: 459-99-4) is the ester of 2-fluoroethanol and fluoroacetic acid.[1] The presence of fluorine atoms in both the ethyl and acetyl moieties significantly influences its physicochemical characteristics.[2] While detailed experimental data is limited, a combination of estimated and reported values provides a solid foundation for its characterization. For comparison, data for its isomer, ethyl fluoroacetate, is also presented where available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C4H6F2O2[1][3]
Molecular Weight 124.087 g/mol [1][3]
Appearance Colorless liquid[1]
Odor Distinctive[2]
Boiling Point 147.79°C (estimated)[3]
Density 1.1926 g/mL (estimated)[3]
LogP 0.46860 (estimated)[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 124.03358575[3][4]

Synthesis and Reactivity

Synthesis

This compound is synthesized by the esterification of 2-fluoroethanol with fluoroacetic acid or its derivatives.[1] While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures and methods for producing similar fluoroacetate esters. One common method for synthesizing fluoroacetates is through halogen exchange, for example, by reacting an alkali metal fluoride with a chloroacetate precursor.[5] A plausible synthesis for this compound would involve the reaction of 2-fluoroethyl chloroacetate with a fluorinating agent like potassium fluoride.

Reactivity

The presence of the fluorine atoms significantly impacts the reactivity of this compound. The electron-withdrawing nature of fluorine can make the carbonyl carbon more susceptible to nucleophilic attack compared to its non-fluorinated analog. It is expected to undergo typical ester reactions such as hydrolysis, transesterification, and ammonolysis.[6] The C-F bonds are generally stable, making it a useful building block for introducing fluorine into larger molecules.[2]

Decomposition

Upon heating, fluoroacetic acid and its esters are known to decompose. The thermal decomposition of gaseous fluoroacetic acid yields carbon monoxide, formaldehyde, carbon dioxide, and silicon tetrafluoride (in a silica vessel).[7] The initial step is believed to be the elimination of hydrogen fluoride.[7] The thermal decomposition of fluorinated esters generally proceeds via the formation of an alkene and the corresponding carboxylic acid, which then may undergo further decomposition.[8] In the case of this compound, thermal decomposition would likely produce 2-fluoroethene and fluoroacetic acid, with the latter decomposing further. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[9]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is scarce. However, data for its isomer, ethyl fluoroacetate, is available and can provide some comparative insights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For ethyl fluoroacetate, a 1H NMR spectrum is available.[10] A 13C NMR spectrum for methyl fluoroacetate also exists, which can be used for comparison.[11]

  • Infrared (IR) Spectroscopy: An IR spectrum for ethyl fluoroacetate is available, which would show characteristic peaks for the C=O and C-F bonds.[12]

  • Mass Spectrometry (MS): The mass spectrum of methyl fluoroacetate is available in the NIST WebBook.[13] Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the determination of fluoroacetic acid and its esters.[14][15][16]

Toxicity and Safety

Fluoroacetates are highly toxic compounds.[17] this compound is reported to be extremely toxic and is approximately twice as toxic as methyl fluoroacetate.[1] The toxicity of fluoroacetates stems from their "lethal synthesis" in vivo, where they are converted to fluorocitrate, a potent inhibitor of the enzyme aconitase in the citric acid cycle.[17][18]

Table 2: Acute Toxicity of this compound

RouteSpeciesDoseReference
LD50 (subcutaneous) Mouse8,500 µg/kg[1]
LDLo (oral) Rat1 mg/kg[1]
LC50 (inhalation, 10 min) Rat150 mg/m³[1]
LC50 (inhalation) Mouse450 µg/m³[1]
LC50 (inhalation) Rabbit50 mg/m³[1]
LC50 (inhalation, 10 min) Guinea Pig70 mg/m³[1]
Safe Handling and Disposal

Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9][19][20] All contact should be avoided.[19] In case of a spill, the area should be evacuated, and the spill should be absorbed with an inert material and placed in a sealed container for disposal as hazardous waste.[9] Disposal must be in accordance with local, regional, and national regulations.[9]

Experimental Workflows

As information on signaling pathways involving this compound is not available, a representative experimental workflow for the synthesis of a related radiolabeled compound, [18F]2-fluoroethyl tosylate, is provided below. This illustrates a common application of fluorinated intermediates in the development of PET imaging agents.[21]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Radiosynthesis cluster_purification Purification cluster_product Final Product F18 [18F]Fluoride Reaction Nucleophilic Substitution (Azeotropic Distillation, Heating) F18->Reaction Precursor Ethylene Glycol Ditosylate Precursor->Reaction K222 Kryptofix 2.2.2 K222->Reaction Phase Transfer Catalyst K2CO3 Potassium Carbonate K2CO3->Reaction Base SPE Solid Phase Extraction (SPE) Reaction->SPE Crude Product Final_Product [18F]2-Fluoroethyl tosylate SPE->Final_Product Purified Product

Caption: Synthesis workflow for [18F]2-fluoroethyl tosylate.

Conclusion

This compound is a highly toxic, difluorinated ester with potential applications as a synthetic intermediate. Its chemical properties are largely dictated by the presence of two fluorine atoms, which influence its reactivity and toxicity. While detailed experimental data for this specific compound is not as abundant as for its isomer, ethyl fluoroacetate, the available information provides a strong basis for its safe handling and use in research and development. Further studies to fully characterize its spectroscopic properties and reactivity are warranted to expand its utility in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to 2-Fluoroethyl fluoroacetate (CAS: 459-99-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroethyl fluoroacetate is a highly toxic organofluorine compound. This technical guide provides a comprehensive overview of its chemical and physical properties, toxicological data, and the metabolic pathway leading to its toxicity. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities. The information is intended for professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₆F₂O₂, is the ester of 2-fluoroethanol and fluoroacetic acid.[1] It is a colorless liquid and is also known by its synonym beta-Fluoroethyl fluoroacetate.[2] The presence of two fluorine atoms significantly influences its chemical reactivity and biological activity.

PropertyValueReference
Molecular Formula C₄H₆F₂O₂[1]
Molecular Weight 124.087 g/mol [1]
CAS Number 459-99-4[1]
Appearance Liquid[1]
Boiling Point 147.79 °C (rough estimate)[3]
Density 1.1926 g/cm³ (estimate)[3]
LogP 0.46860[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Exact Mass 124.03358575[3]

Toxicology and Mechanism of Action

This compound is extremely toxic.[1] Its toxicity stems from its in vivo hydrolysis to fluoroacetate, which then undergoes "lethal synthesis".[4] Fluoroacetate is converted to fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle).[5] Inhibition of aconitase leads to a buildup of citrate and disruption of cellular energy production, ultimately causing cell death.[5]

Toxicological Data

The following table summarizes the available toxicity data for this compound.

MetricValueSpeciesRouteReference
LD₅₀ 8500 µg/kgMouseSubcutaneous[1]
LDLo 1 mg/kgRatOral[1]
LC₅₀ 150 mg/m³ (10 min)RatInhalation[1]
LC₅₀ 450 µg/m³MouseInhalation[1]
LC₅₀ 50 mg/m³RabbitInhalation[1]
LC₅₀ 70 mg/m³ (10 min)Guinea PigInhalation[1]
Signaling Pathway of Toxicity

The metabolic activation of this compound to the aconitase inhibitor, fluorocitrate, is depicted in the following diagram.

Toxicity_Pathway Metabolic Pathway of this compound Toxicity FEFA This compound FA Fluoroacetate FEFA->FA Esterase (Hydrolysis) FCoA Fluoroacetyl-CoA FA->FCoA Acetyl-CoA Synthetase FC Fluorocitrate FCoA->FC Citrate Synthase (with Oxaloacetate) Aconitase Aconitase FC->Aconitase Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Normal Reaction

Metabolic pathway of this compound toxicity.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 2-fluoroethanol and fluoroacetic acid using an acid catalyst.

Materials:

  • 2-Fluoroethanol

  • Fluoroacetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, combine equimolar amounts of 2-fluoroethanol and fluoroacetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound. Specific parameters may need to be optimized for the instrument used.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by serially diluting the stock solution.

  • For biological samples, a derivatization step to convert fluoroacetic acid (a potential metabolite) to a volatile ester may be necessary prior to extraction and analysis.[6][7]

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area to the calibration curve.

Applications in Research and Drug Development

The introduction of fluorine into organic molecules can significantly alter their pharmacokinetic properties, metabolic stability, and binding affinities.[8] As such, fluorinated compounds are of great interest in drug design and development.[9] While specific applications of this compound in drug development are not widely documented, its structural motifs and the general class of fluoroacetates have been explored in various contexts. For instance, fluoroacetate itself is a metabolite of some anticancer drugs like 5-fluorouracil and fluoroethyl nitrosourea.[4][10] The high toxicity of this compound, however, currently limits its direct therapeutic applications and necessitates extreme caution in handling. Survivors of poisoning with β-fluoroethyl acetate, a related compound, have shown selective cerebellar syndrome, suggesting a potential, albeit hazardous, tool for studying cerebellar degeneration.[2]

Safety and Handling

This compound is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of exposure, seek immediate medical attention.

Conclusion

This compound is a highly toxic compound with a well-understood mechanism of action involving the lethal synthesis of fluorocitrate and subsequent inhibition of the citric acid cycle. This guide has provided key data and experimental protocols to aid researchers in their work with this compound. Due to its extreme toxicity, all handling and experimental procedures must be conducted with the utmost care and adherence to safety protocols. Further research may explore the potential of its unique toxicological profile in specific research applications, provided that appropriate safety measures are strictly implemented.

References

An In-depth Technical Guide to 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and chemical properties of 2-Fluoroethyl fluoroacetate, a significant organofluorine compound. Due to the compound's relevance in toxicological studies and as a precursor in specialized synthesis, this document collates available data to support research and development activities.

Structural Formula and Chemical Identity

This compound is the ester formed from 2-fluoroethanol and fluoroacetic acid.[1][2] Its chemical structure is characterized by the presence of two fluorine atoms, one on the acetyl group and one on the ethyl group.

The structural formula is FCH₂COOCH₂CH₂F.

Logical Structure of this compound

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₄H₆F₂O₂
Molecular Weight 124.09 g/mol
CAS Number 459-99-4
Appearance Colorless liquid
Boiling Point 147.8 °C (estimated)
Density 1.19 g/cm³ (estimated)
SMILES C(CF)OC(=O)CF
InChI InChI=1S/C4H6F2O2/c5-1-2-8-4(7)3-6/h1-3H2

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in the 1949 publication by Saunders and Stacey in the Journal of the Chemical Society.[1] While direct access to the full experimental details of this specific paper is limited, the general synthetic approach involves the esterification of fluoroacetic acid with 2-fluoroethanol.

A plausible synthetic workflow, based on general esterification principles, is outlined below. It is important to note that this is a generalized representation and the specific conditions, reagents, and purification methods detailed in the original publication should be consulted for precise replication.

G cluster_reactants Reactants cluster_process Process cluster_products Products Fluoroacetic Acid Fluoroacetic Acid Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Fluoroacetic Acid->Acid Catalyst (e.g., H₂SO₄) 2-Fluoroethanol 2-Fluoroethanol 2-Fluoroethanol->Acid Catalyst (e.g., H₂SO₄) Heating/Reflux Heating/Reflux Acid Catalyst (e.g., H₂SO₄)->Heating/Reflux This compound This compound Heating/Reflux->this compound Water Water Heating/Reflux->Water

References

A Technical Guide to the Physical Properties of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoroethyl fluoroacetate (CAS Number: 459-99-4). The information is compiled for professionals in research and development who require accurate data for modeling, synthesis, and formulation. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and includes a workflow diagram for physical property analysis.

Core Physical Properties

This compound is an organic compound with the chemical formula C₄H₆F₂O₂.[1] It is characterized as a colorless liquid with a distinctive odor and is known for its moderate volatility and solubility in organic solvents.[2] The presence of two fluorine atoms in the molecule significantly influences its chemical reactivity and physical characteristics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is critical to note that experimentally verified data for this specific compound is limited in publicly accessible literature. Many databases provide data for its isomer, ethyl fluoroacetate (CAS 459-72-3), and care must be taken to avoid confusion. The data presented here is specific to this compound, with calculated or estimated values clearly indicated.

Identifier Value Source
Molecular Formula C₄H₆F₂O₂LookChem
Molecular Weight 124.09 g/mol PubChem[3]
CAS Number 459-99-4LookChem
Canonical SMILES C(CF)OC(=O)CFLookChem[1]

Table 1: General Identifiers for this compound

Property Value Notes Source
Boiling Point 147.79 °CRough estimateLookChem
Density 1.1926 g/cm³EstimateLookChem
Melting Point < 25 °CInferred from liquid state at standard conditionsWikipedia[4]
Refractive Index Not available--
Solubility Soluble in organic solventsQualitativeCymitQuimica[2]

Table 2: Physical Properties of this compound

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is simple distillation.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head

  • Thermometer (calibrated)

  • Condenser

  • Receiving flask

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density, the mass per unit volume, can be accurately measured using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and record its mass (m₂).

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration in the water bath.

  • Dry the exterior and record the mass of the pycnometer with the sample (m₃).

  • The density of the sample (ρ_sample) at the given temperature is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index from the instrument's scale.

Workflow for Physical Property Analysis

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a liquid organic compound such as this compound.

G cluster_0 Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting start Obtain High-Purity Sample of this compound purification Purification (e.g., Distillation) if necessary start->purification characterization Confirm Identity and Purity (e.g., NMR, GC-MS) purification->characterization boiling_point Determine Boiling Point characterization->boiling_point density Determine Density characterization->density refractive_index Determine Refractive Index characterization->refractive_index solubility Determine Solubility characterization->solubility data_compilation Compile and Tabulate Data boiling_point->data_compilation density->data_compilation refractive_index->data_compilation solubility->data_compilation error_analysis Perform Error Analysis data_compilation->error_analysis report Generate Technical Report error_analysis->report

Caption: Workflow for the experimental determination of physical properties.

References

The Toxicity of 2-Fluoroethyl fluoroacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroethyl fluoroacetate is a highly toxic organofluorine compound. Its toxicity stems from its metabolic conversion in vivo to fluoroacetate, which then undergoes a process known as "lethal synthesis" to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle. Inhibition of aconitase leads to a cascade of metabolic disruptions, ultimately causing cellular energy deprivation and death. This technical guide provides a comprehensive overview of the toxicity of this compound, including quantitative toxicity data, detailed experimental methodologies for its assessment, and a visualization of its metabolic pathway and toxic mechanism.

Introduction

This compound (FEA) is the ester of 2-fluoroethanol and fluoroacetic acid. Like other fluoroacetate-containing compounds, it poses a significant toxicological risk. The primary mechanism of its toxicity is shared with fluoroacetate and its salts, which are known to be highly potent metabolic poisons. Understanding the specific toxicological profile of FEA is crucial for researchers and professionals working with this compound or its derivatives in various fields, including drug development and chemical synthesis.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in several animal models. The following tables summarize the available quantitative data for acute toxicity.

Table 1: Acute Lethal Dose (LD50) of this compound

SpeciesRoute of AdministrationLD50 Value
MouseSubcutaneous8500 µg/kg
RatOral1 mg/kg (Lowest Published Lethal Dose - LDLo)

Table 2: Acute Lethal Concentration (LC50) of this compound

SpeciesExposure DurationLC50 Value
Rat10 minutes150 mg/m³
MouseNot Specified450 µg/m³
RabbitNot Specified50 mg/m³
Guinea Pig10 minutes70 mg/m³

Mechanism of Toxicity: The Lethal Synthesis Pathway

The toxicity of this compound is not direct but rather a consequence of its metabolic activation. This process, termed "lethal synthesis," involves the enzymatic conversion of the parent compound into a potent inhibitor of a critical metabolic pathway.[1][2]

Metabolic Activation

Once in the body, this compound is hydrolyzed to release fluoroacetate and 2-fluoroethanol. The fluoroacetate is then converted to fluoroacetyl-CoA by acetyl-CoA synthetase.[3][4] This molecule is structurally similar to acetyl-CoA and can therefore enter the citric acid cycle.

Inhibition of Aconitase

In the citric acid cycle, citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[5][6] Fluorocitrate is a potent competitive inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate.[7] The binding of fluorocitrate to aconitase is very tight, effectively blocking the citric acid cycle.[8]

Cellular Consequences

The inhibition of aconitase leads to two major cellular consequences:

  • Disruption of Cellular Respiration: The blockage of the citric acid cycle prevents the normal flow of metabolites, leading to a halt in the production of NADH and FADH2. This, in turn, disrupts the electron transport chain and oxidative phosphorylation, severely depleting cellular ATP levels.

  • Accumulation of Citrate: With aconitase inhibited, citrate accumulates in the mitochondria and cytoplasm.[5] This accumulation has several downstream effects, including the chelation of divalent cations like Ca2+ and the allosteric inhibition of other enzymes.

The combination of energy deprivation and metabolic dysregulation ultimately leads to cell death, with the central nervous system and the heart being particularly vulnerable.

Toxicity_Pathway cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolic Activation (Lethal Synthesis) cluster_tca Citric Acid Cycle Inhibition cluster_effects Toxic Effects 2-Fluoroethyl_fluoroacetate This compound Fluoroacetate Fluoroacetate 2-Fluoroethyl_fluoroacetate->Fluoroacetate Hydrolysis Fluoroacetyl_CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl_CoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate Fluoroacetyl_CoA->Fluorocitrate Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citrate_Accumulation Citrate Accumulation Energy_Depletion ATP Depletion Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase (Blocked) Cell_Death Cell Death Citrate_Accumulation->Cell_Death Energy_Depletion->Cell_Death Acute_Oral_Toxicity_Workflow start Start sighting_study Sighting Study (Determine starting dose) start->sighting_study main_study Main Study (Groups of 5 female rats) sighting_study->main_study dose_administration Single Oral Gavage main_study->dose_administration observation 14-Day Observation (Clinical signs, body weight) dose_administration->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (Toxicity classification) necropsy->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Solubility of 2-Fluoroethyl fluoroacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoroethyl fluoroacetate (FEFA), a fluorinated ester of significant interest in various chemical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its general solubility properties, provides data for structurally similar compounds, and outlines a detailed experimental protocol for determining its solubility in organic solvents. The guide is intended to be a valuable resource for researchers and professionals in drug development and materials science who are considering the use of this compound in their work.

Introduction

This compound (CAS RN: 459-99-4) is an organic compound with the chemical formula FCH₂COOCH₂CH₂F.[1] It is characterized as a colorless liquid with a distinctive odor and is noted for its moderate volatility.[2] The presence of two fluorine atoms in the molecule significantly influences its physicochemical properties, including its reactivity, stability, and, importantly, its solubility in various media.[2] Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals where it serves as a valuable intermediate.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide foundational knowledge for understanding its solubility behavior.

PropertyValueReference
Molecular Formula C₄H₆F₂O₂[2]
Molecular Weight 124.087 g/mol [1]
Appearance Liquid[1]

Solubility of this compound

General Solubility in Organic Solvents
Solubility Data of Structurally Similar Compounds

In the absence of specific data for this compound, it is informative to consider the solubility of structurally similar compounds. Ethyl fluoroacetate (CAS RN: 459-72-3), which shares the fluoroacetate moiety, is reported to be soluble in water and alcohol.[3][4] Another related compound, 2-fluoroethyl acetate, is also utilized in various chemical applications, suggesting it possesses solubility in common organic solvents used for synthesis.[5][6]

The following table summarizes the available qualitative solubility data for ethyl fluoroacetate:

SolventSolubilityReference(s)
WaterSoluble[3][4][7][8]
AlcoholSoluble[3]

It is important to note that while these compounds are structurally related, the presence of the second fluorine atom in this compound will undoubtedly influence its solubility profile, and therefore, this data should be used as a general indicator rather than a direct substitute.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data of this compound in specific organic solvents, the following detailed experimental protocol based on the widely accepted shake-flask method is provided.[9][10][11]

Principle of the Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a solvent.[11] The method involves creating a saturated solution by agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[10][11]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with tight-fitting caps

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Procedure
  • Preparation of the System:

    • Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a saturated solution with some undissolved solute remaining at equilibrium.

    • Carefully add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. The time required can vary depending on the solvent and solute, but a period of 24 to 72 hours is often recommended.[9] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for a period to allow the undissolved solute to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at the same temperature as the equilibration.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated analytical instrument (e.g., GC-FID or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis cluster_calc Calculation prep1 Add excess 2-Fluoroethyl fluoroacetate to vial prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow undissolved solute to settle equil1->sep1 sep2 Centrifuge at constant temperature sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify using GC or HPLC samp3->samp4 calc1 Calculate solubility (e.g., g/100mL) samp4->calc1

Caption: Experimental workflow for solubility determination.

Conclusion

References

Stability and Storage of 2-Fluoroethyl fluoroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of the stability and storage of 2-Fluoroethyl fluoroacetate. The information is intended to support researchers and professionals in the handling, storage, and analytical assessment of this compound.

Chemical and Physical Properties

This compound is a colorless and mobile liquid with a faint odor. While comprehensive data is limited, some key physical properties have been reported.

PropertyValueReference
Molecular Formula C4H6F2O2
Molecular Weight 124.08 g/mol
Boiling Point 147.8 °C (estimated)
Vapor Pressure 0.45 mmHg at 0°C1.28 mmHg at 15°C3.29 mmHg at 30°C[1]

Stability Profile

Detailed quantitative studies on the stability of this compound are not widely available in published literature. However, based on general chemical principles of ester stability and information on related compounds, the following degradation pathways can be anticipated.

Hydrolytic Stability

As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond. This reaction is typically catalyzed by acidic or basic conditions. The expected hydrolysis products are fluoroacetic acid and 2-fluoroethanol.

It has been noted that the toxicity of this compound is not solely attributable to its hydrolysis products, suggesting that the molecule possesses a degree of stability in vivo.[2]

Expected Hydrolysis Reaction:

FCH₂COOCH₂CH₂F + H₂O → FCH₂COOH + FCH₂CH₂OH

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and the corresponding alcohol. This process is generally faster than acid-catalyzed hydrolysis.

Hydrolysis_Pathway This compound This compound Fluoroacetic Acid Fluoroacetic Acid This compound->Fluoroacetic Acid H₂O (H⁺ or OH⁻) 2-Fluoroethanol 2-Fluoroethanol This compound->2-Fluoroethanol H₂O (H⁺ or OH⁻)

Thermal Stability
Photostability

No specific photostability studies for this compound have been identified in the reviewed literature. As a saturated ester, it is not expected to absorb significantly in the near-UV or visible regions of the electromagnetic spectrum. However, photodegradation, particularly in the presence of photosensitizers or under high-energy UV radiation, cannot be entirely ruled out without experimental data.

Storage Recommendations

Based on information from chemical suppliers, the recommended storage condition for this compound is 2-8°C . This temperature range helps to minimize potential degradation over time. To ensure the integrity of the compound, it should be stored in a tightly sealed, inert container, protected from moisture and light.

ParameterRecommendation
Temperature 2-8°C
Container Tightly sealed, inert material
Atmosphere Inert atmosphere (e.g., argon, nitrogen) is advisable for long-term storage
Light Protect from light
Moisture Protect from moisture

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not published, established analytical techniques for related fluorinated compounds can be adapted. The primary goal of a stability-indicating assay is to separate the intact drug from its degradation products, allowing for the quantification of the parent compound and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a common approach for the analysis of small organic molecules.

General Protocol Outline:

  • Column: A C18 stationary phase is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the acidic degradation product (fluoroacetic acid).

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) would be necessary as the compound lacks a strong chromophore.

  • Sample Preparation: Samples from stability studies should be diluted in the mobile phase to an appropriate concentration.

  • Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products. The method should demonstrate the ability to resolve the parent peak from all degradation product peaks.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Sample_Dilution Sample Dilution Forced_Degradation->Sample_Dilution Injection Inject Sample Sample_Dilution->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (200-210 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of Parent and Degradants Peak_Integration->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile compounds and can be used to analyze this compound and its potential degradation products.

General Protocol Outline:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) would be suitable.

  • Injector: Split/splitless injection is a common mode. The injector temperature should be optimized to ensure complete volatilization without thermal degradation.

  • Oven Program: A temperature gradient program will be necessary to separate compounds with different boiling points.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating mass spectra. The mass spectrometer can be operated in full scan mode for identification of unknown degradants or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the parent compound and known degradation products.

  • Sample Preparation: Samples may need to be extracted into a volatile organic solvent (e.g., dichloromethane, ethyl acetate) prior to analysis. Derivatization may be necessary for non-volatile degradation products like fluoroacetic acid to improve its chromatographic behavior.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Extraction Solvent Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Inject Sample Derivatization->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection Mass Spectrometry (EI, Full Scan/SIM) Separation->Detection Chromatogram_Analysis Chromatogram Analysis Detection->Chromatogram_Analysis Mass_Spectral_Library_Search Mass Spectral Library Search Detection->Mass_Spectral_Library_Search Quantification Quantification Chromatogram_Analysis->Quantification

Summary and Conclusions

The stability of this compound is a critical parameter for its use in research and development. While specific quantitative stability data is sparse in the public domain, an understanding of its chemical structure allows for the prediction of its primary degradation pathway, hydrolysis, leading to the formation of fluoroacetic acid and 2-fluoroethanol. The recommended storage condition of 2-8°C in a tightly sealed container, protected from light and moisture, is crucial for maintaining its integrity.

For rigorous stability assessment, the development and validation of stability-indicating analytical methods, such as HPLC-UV or GC-MS, are essential. The general protocols outlined in this guide provide a starting point for the development of such methods. Further experimental studies are warranted to fully characterize the hydrolysis kinetics, thermal degradation profile, and photostability of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicity of 2-Fluoroethyl fluoroacetate. The information is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula FCH₂CO₂CH₂CH₂F. It is the 2-fluoroethyl ester of fluoroacetic acid.[1]

PropertyValueSource
CAS Number 459-99-4[1][2]
Molecular Formula C₄H₆F₂O₂[1][2]
Molar Mass 124.087 g·mol⁻¹[1]
Appearance Liquid[1]
Boiling Point ~147.79°C (estimate)[2]
Density ~1.1926 g/cm³ (estimate)[2]

Hazard Identification and Classification

This compound is classified as an extremely toxic substance. The closely related compound, Ethyl fluoroacetate, is categorized as a flammable liquid and is fatal if swallowed, inhaled, or in contact with skin.[3]

GHS Hazard Statements for Structurally Similar Ethyl Fluoroacetate:

  • H226: Flammable liquid and vapour.[3][4]

  • H300: Fatal if swallowed.[3][4]

  • H310: Fatal in contact with skin.[3][4]

  • H330: Fatal if inhaled.[3][4]

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H400: Very toxic to aquatic life.[4][5]

Signal Word: Danger[3]

Toxicity Data

This compound is reported to be twice as toxic as methyl fluoroacetate.[1] The toxicity of fluoroacetates is primarily due to the metabolic conversion to fluorocitrate, which inhibits the enzyme aconitase in the tricarboxylic acid (Krebs) cycle, a process termed "lethal synthesis".[6][7] This inhibition leads to a shutdown of cellular respiration.

Toxicity Metric Value Species Route
LD₅₀8500 µg/kgMouseSubcutaneous
LDLo1 mg/kgRatOral
LC₅₀150 mg/m³ (10 min)RatInhalation
LC₅₀450 µg/m³MouseInhalation
LC₅₀50 mg/m³RabbitInhalation
LC₅₀70 mg/m³ (10 min)Guinea PigInhalation

Data sourced from Wikipedia[1]

Experimental Protocols: Safety and Handling

Detailed experimental protocols for toxicity studies of this compound are not publicly available. However, based on safety data sheets for fluoroacetates, the following handling and emergency protocols are mandated.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Local exhaust ventilation should be used to control vapor generation.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8] In case of spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[5]

  • Hygiene: Do not eat, drink, or smoke in handling areas.[3][4] Wash hands thoroughly after handling.[3]

4.2. Safe Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[4] Use non-sparking tools and take measures to prevent electrostatic discharge.[3][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Store locked up and away from incompatible materials such as oxidizing agents.[9]

4.3. First Aid Measures

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

4.4. Spill and Leak Procedures

  • Small Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[5] Use non-sparking tools for cleanup.

Visualizations

Risk_Assessment_Workflow Risk Assessment and Control Workflow for this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Hazards: - Extreme Toxicity (Fatal) - Flammability B Evaluate Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Eye Contact A->B C Assess Task-Specific Risks: - Weighing and Transferring - Reaction Setup - Work-up and Purification - Waste Disposal B->C D Engineering Controls: - Chemical Fume Hood - Local Exhaust Ventilation - Safety Shower/Eyewash C->D Implement G Spill Response: - Spill Kit Availability - Evacuation Plan - Decontamination C->G Prepare for H First Aid: - Immediate Decontamination - Call for Medical Assistance - Provide SDS to Responders C->H E Administrative Controls: - Standard Operating Procedures (SOPs) - Restricted Access - Training and Competency D->E F Personal Protective Equipment (PPE): - Impervious Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if needed) E->F

Caption: Risk assessment workflow for handling this compound.

Lethal_Synthesis_Pathway Metabolic Pathway of Fluoroacetate Toxicity compound This compound hydrolysis Hydrolysis (in vivo) compound->hydrolysis fluoroacetate Fluoroacetate hydrolysis->fluoroacetate acetyl_coa Fluoroacetyl-CoA fluoroacetate->acetyl_coa + CoA-SH citrate_synthase Citrate Synthase acetyl_coa->citrate_synthase fluorocitrate Fluorocitrate (Toxic Metabolite) citrate_synthase->fluorocitrate oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase inhibition INHIBITION fluorocitrate->inhibition aconitase Aconitase krebs_cycle Krebs Cycle aconitase->krebs_cycle blocks inhibition->aconitase

Caption: "Lethal synthesis" pathway of this compound.

References

An In-Depth Technical Guide to the Degradation Pathways of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroethyl fluoroacetate, a highly toxic organofluorine compound, undergoes a critical two-step degradation process in biological systems. The initial and rate-determining step is the enzymatic hydrolysis of the ester bond, yielding fluoroacetic acid and 2-fluoroethanol. This hydrolysis is primarily mediated by carboxylesterases present in various tissues. Subsequently, both metabolites enter pathways that contribute to the compound's significant toxicity. Fluoroacetic acid is converted into fluorocitrate, a potent inhibitor of the Krebs cycle, leading to cellular energy depletion. 2-Fluoroethanol is oxidized to fluoroacetic acid, further augmenting the toxic effects. This guide provides a comprehensive overview of these degradation pathways, including detailed experimental protocols for their investigation and a summary of available quantitative data.

Introduction

This compound (FCH₂COOCH₂CH₂F) is the 2-fluoroethyl ester of fluoroacetic acid.[1] Its high toxicity is primarily attributed to its in vivo degradation to fluoroacetic acid, a potent metabolic poison.[2] Understanding the degradation pathways of this compound is crucial for toxicological assessments, the development of potential antidotes, and for professionals in drug development working with fluorinated compounds. This technical guide synthesizes the current knowledge on the degradation of this compound, focusing on the enzymatic processes, metabolic products, and the experimental methodologies used to elucidate these pathways.

Primary Degradation Pathway: Enzymatic Hydrolysis

The principal degradation pathway of this compound is the hydrolysis of its ester linkage, catalyzed by carboxylesterases (CES). This reaction yields fluoroacetic acid and 2-fluoroethanol.

This compound This compound Fluoroacetic Acid Fluoroacetic Acid This compound->Fluoroacetic Acid Carboxylesterases (CES) + H₂O 2-Fluoroethanol 2-Fluoroethanol This compound->2-Fluoroethanol Carboxylesterases (CES) + H₂O

Caption: Initial hydrolysis of this compound.

Role of Carboxylesterases

Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases that play a critical role in the metabolism of a wide array of ester-containing xenobiotics and endogenous compounds.[3] Human carboxylesterases, primarily CES1 and CES2, are highly expressed in metabolic organs such as the liver and intestine.[3] While direct kinetic data for the hydrolysis of this compound by specific CES is limited, studies on similar fluoroesters suggest that these enzymes are responsible for the initial breakdown. Generally, CES1 preferentially hydrolyzes substrates with a small alcohol group and a large acyl group, whereas CES2 favors substrates with a large alcohol and a small acyl group.[4] Given the structure of this compound, both CES1 and CES2 could potentially contribute to its hydrolysis. One study comparing the in vitro stability of various methyl-, ethyl-, and fluoroethylesters against carboxylesterases found no statistically significant difference in their stability, suggesting that the fluoroethyl group does not dramatically alter the susceptibility of the ester bond to enzymatic cleavage compared to its non-fluorinated counterparts.[5]

Secondary Degradation Pathways: Metabolism of Hydrolysis Products

The toxicity of this compound is a direct consequence of the metabolic fate of its hydrolysis products, fluoroacetic acid and 2-fluoroethanol.

Metabolism of Fluoroacetic Acid

Fluoroacetic acid is metabolized via a process termed "lethal synthesis."[2] It is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form (2R,3S)-fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs (citric acid) cycle.[2] This inhibition leads to a buildup of citrate and a disruption of cellular respiration and energy production.

Fluoroacetic Acid Fluoroacetic Acid Fluoroacetyl-CoA Fluoroacetyl-CoA Fluoroacetic Acid->Fluoroacetyl-CoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate Fluoroacetyl-CoA->Fluorocitrate Citrate Synthase + Oxaloacetate Aconitase (Inhibited) Aconitase (Inhibited) Fluorocitrate->Aconitase (Inhibited) Krebs Cycle Krebs Cycle Aconitase (Inhibited)->Krebs Cycle Disruption

Caption: Metabolic pathway of fluoroacetic acid leading to Krebs cycle inhibition.

Metabolism of 2-Fluoroethanol

2-Fluoroethanol is also a toxic compound that is metabolized in vivo to fluoroacetic acid.[6] This conversion is catalyzed by alcohol dehydrogenase, which oxidizes 2-fluoroethanol to fluoroacetaldehyde. Subsequently, aldehyde dehydrogenase further oxidizes fluoroacetaldehyde to fluoroacetic acid.[6] This pathway contributes to the overall pool of fluoroacetate, exacerbating its toxic effects.

2-Fluoroethanol 2-Fluoroethanol Fluoroacetaldehyde Fluoroacetaldehyde 2-Fluoroethanol->Fluoroacetaldehyde Alcohol Dehydrogenase Fluoroacetic Acid Fluoroacetic Acid Fluoroacetaldehyde->Fluoroacetic Acid Aldehyde Dehydrogenase

Caption: Metabolic conversion of 2-Fluoroethanol to Fluoroacetic Acid.

Quantitative Data

CompoundParameterValueSpeciesRouteReference
This compoundLD508500 µg/kgMouseSubcutaneous[1]
Vinyl AcetateVmax (respiratory mucosa)22-46 µmol/min/mg proteinRatIn vitro[7]
Vinyl AcetateVmax (olfactory mucosa)89-165 µmol/min/mg proteinRatIn vitro[7]
Vinyl AcetateKm0.30-1.07 mMRatIn vitro[7]

Experimental Protocols

In Vitro Enzymatic Hydrolysis Assay

This protocol outlines a general method for determining the kinetic parameters of this compound hydrolysis by carboxylesterases.

Objective: To measure the rate of fluoroacetic acid and/or 2-fluoroethanol formation from this compound in the presence of a purified carboxylesterase or a tissue homogenate.

Materials:

  • This compound

  • Purified carboxylesterase (e.g., human CES1 or CES2) or tissue homogenate (e.g., liver microsomes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • Analytical standards for fluoroacetic acid and 2-fluoroethanol

  • GC-MS or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare reaction mixtures containing phosphate buffer and the enzyme source.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to achieve a range of final substrate concentrations.

  • Incubate the reactions at 37°C with shaking.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the presence of fluoroacetic acid and 2-fluoroethanol using a validated GC-MS or LC-MS/MS method.

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Reaction Quenching & Sample Prep cluster_3 Analysis Stock Solution Stock Solution Reaction Mixture Reaction Mixture Stock Solution->Reaction Mixture Incubate (37°C) Incubate (37°C) Reaction Mixture->Incubate (37°C) Enzyme Source Enzyme Source Enzyme Source->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture Quench Reaction Quench Reaction Incubate (37°C)->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge Supernatant for Analysis Supernatant for Analysis Centrifuge->Supernatant for Analysis GC-MS / LC-MS/MS GC-MS / LC-MS/MS Supernatant for Analysis->GC-MS / LC-MS/MS Data Analysis Data Analysis GC-MS / LC-MS/MS->Data Analysis

Caption: Experimental workflow for in vitro hydrolysis assay.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the simultaneous analysis of this compound and its degradation products.

Objective: To separate and quantify this compound, fluoroacetic acid, and 2-fluoroethanol in a biological matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating polar analytes (e.g., a wax or a mid-polar phase column)

Sample Preparation (Derivatization of Fluoroacetic Acid): Fluoroacetic acid is highly polar and requires derivatization for GC analysis. A common method is esterification.

  • To the sample extract, add a derivatizing agent such as a pentafluorobenzyl bromide (PFBBr) and a catalyst.

  • Heat the mixture to facilitate the reaction, forming the PFB ester of fluoroacetic acid.

  • Extract the derivative into an organic solvent (e.g., hexane).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each compound.

CompoundDerivatizationCharacteristic m/z ions
This compoundNonee.g., 45, 63, 77
Fluoroacetic AcidPFB estere.g., 181 (PFB), specific fragment ions
2-FluoroethanolNone or Acetylatione.g., 45, 64 (underivatized)

Note: Specific ions and retention times will need to be determined by running analytical standards. A detailed GC-MS method for the determination of fluoroacetic acid in biological samples has been described, which involves derivatization to its ethyl ester.[8]

Conclusion

The degradation of this compound is a critical determinant of its high toxicity. The initial enzymatic hydrolysis by carboxylesterases to fluoroacetic acid and 2-fluoroethanol is the gateway to the "lethal synthesis" pathway. A thorough understanding of these degradation pathways, supported by robust experimental data, is essential for researchers in toxicology and drug development. While the general pathways are understood, further research is needed to quantify the specific contributions of different carboxylesterase isoforms to the hydrolysis of this compound and to determine the precise kinetic parameters of this initial degradation step. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

In-Depth Technical Guide to the Shelf Life and Stability of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-Fluoroethyl fluoroacetate (CAS RN: 459-99-4). Due to a lack of specific, long-term stability studies in publicly available literature, this document focuses on best practices for storage and handling to ensure the compound's integrity, based on its chemical properties and information from safety data sheets.

Chemical and Physical Properties

A foundational understanding of this compound's properties is crucial for its proper handling and storage.

PropertyValue
Molecular Formula C₄H₆F₂O₂
Molecular Weight 124.087 g/mol
Appearance Colorless liquid[1]
Boiling Point ~147.79°C (rough estimate)[2]
Density ~1.1926 g/mL (estimate)[2]

The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1]

Recommended Storage and Handling

To ensure the longest possible shelf life and prevent degradation, specific storage and handling procedures are recommended. These are derived from safety data sheets and general chemical storage principles.

Storage Conditions:

  • Temperature: Store in a cool, dark place.[3] While a specific temperature is not provided in the search results, "cool" generally implies refrigerated conditions for reactive chemicals.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3][4][5] This prevents contamination with moisture and atmospheric oxygen, which could potentially lead to hydrolysis or oxidation.

  • Incompatible Materials: Store away from incompatible materials such as oxidizing agents, reducing agents, acids, and bases.[3][6]

  • Security: Store in a locked-up area or an area accessible only to qualified or authorized personnel.[3][4]

Handling:

  • Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Take measures to prevent the buildup of electrostatic charge, especially when handling larger quantities.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

G Figure 1: Recommended Handling and Storage Workflow cluster_storage Storage cluster_handling Handling storage_conditions Store in a cool, dry, dark, and well-ventilated area check_compatibility Check for incompatible materials (oxidizers, acids, bases) storage_conditions->check_compatibility secure_access Ensure storage is in a secure, access-controlled location check_compatibility->secure_access ppe Wear appropriate PPE (gloves, goggles, lab coat) secure_access->ppe fume_hood Handle in a well-ventilated fume hood ppe->fume_hood dispense Dispense required amount fume_hood->dispense seal_container Tightly seal container immediately after use dispense->seal_container end Use in Experiment dispense->end seal_container->storage_conditions start Receiving 2-Fluoroethyl fluoroacetate start->storage_conditions G Figure 2: Logical Relationships for Preventing Degradation cluster_conditions Environmental Conditions cluster_reagents Incompatible Reagents substance 2-Fluoroethyl fluoroacetate degradation Degradation moisture Moisture/Humidity moisture->degradation light Light light->degradation heat Heat heat->degradation oxidizers Strong Oxidizing Agents oxidizers->degradation acids_bases Strong Acids/Bases acids_bases->degradation G Figure 3: General Experimental Workflow for Stability Assessment start Receive and Characterize (GC-MS, NMR) stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress_testing long_term_storage Store Aliquots under Recommended Conditions start->long_term_storage data_analysis Compare Data to Initial Characterization and Identify Degradation Products stress_testing->data_analysis time_points Analyze Aliquots at Scheduled Time Points long_term_storage->time_points time_points->data_analysis shelf_life Determine Shelf Life data_analysis->shelf_life

References

Methodological & Application

Application Notes and Protocols for 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: 2-Fluoroethyl fluoroacetate is an extremely toxic compound. All handling and experimental procedures must be conducted by trained personnel in a specialized chemical laboratory with appropriate safety infrastructure, including a certified fume hood and personal protective equipment. Accidental exposure can be fatal.

Introduction

This compound (CAS Number: 459-99-4) is a difluorinated organic ester with the chemical formula FCH₂CO₂CH₂CH₂F.[1] It is the 2-fluoroethyl ester of fluoroacetic acid.[1] This compound is of interest to researchers in organic synthesis and medicinal chemistry as a potential intermediate for introducing fluorine atoms into more complex molecules. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound.[2] However, its utility is overshadowed by its extreme toxicity, which is a critical consideration for any experimental design.

These application notes provide an overview of the known properties of this compound, a detailed protocol for its safe handling, a representative synthetic protocol, and an example of its potential application in organic synthesis. The metabolic fate and mechanism of toxicity are also discussed.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 459-99-4[1][3]
Molecular Formula C₄H₆F₂O₂[1][3][4]
Molecular Weight 124.087 g/mol [1][3]
Appearance Colorless liquid[4]
Odor Distinctive[4]
Boiling Point 147.79 °C (rough estimate)[3]
Density 1.1926 g/mL (estimate)[3]
LogP 0.46860 (estimate)[3]

Table 2: Acute Toxicity Data for this compound

SpeciesRouteDoseValueReference(s)
MouseSubcutaneousLD508500 µg/kg[1]
RatOralLDLo1 mg/kg[1]
RatInhalation (10 min)LC50150 mg/m³[1]
MouseInhalationLC50450 µg/m³[1]
RabbitInhalationLC5050 mg/m³[1]
Guinea PigInhalation (10 min)LC5070 mg/m³[1]

Mechanism of Toxicity: Inhibition of the Krebs Cycle

The primary mechanism of toxicity for this compound is through its in vivo hydrolysis to fluoroacetate.[5][6] Fluoroacetate is structurally similar to acetate and is enzymatically converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate in the Krebs cycle, catalyzed by citrate synthase, to form fluorocitrate.[6][7][8] Fluorocitrate is a potent inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate.[6][7][8] This inhibition leads to a blockage of the Krebs cycle, causing a buildup of citrate and a severe disruption of cellular energy production (ATP synthesis), ultimately leading to cell death.[6][8]

Metabolic Pathway of this compound Toxicity Metabolic Pathway of this compound Toxicity 2-Fluoroethyl_fluoroacetate This compound Hydrolysis Hydrolysis (in vivo) 2-Fluoroethyl_fluoroacetate->Hydrolysis Fluoroacetate Fluoroacetate Hydrolysis->Fluoroacetate Acetyl_CoA_Synthetase Acetyl-CoA Synthetase Fluoroacetate->Acetyl_CoA_Synthetase Fluoroacetyl_CoA Fluoroacetyl-CoA Acetyl_CoA_Synthetase->Fluoroacetyl_CoA Krebs_Cycle Krebs Cycle Fluoroacetyl_CoA->Krebs_Cycle Oxaloacetate Oxaloacetate Citrate_Synthase Citrate Synthase Oxaloacetate->Citrate_Synthase Condensation Fluorocitrate Fluorocitrate (Toxic Metabolite) Citrate_Synthase->Fluorocitrate Condensation Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Inhibition Aconitase->Inhibition Citrate_Buildup Citrate Buildup & Disruption of Cellular Respiration Inhibition->Citrate_Buildup

Caption: Metabolic activation of this compound to the toxic metabolite, fluorocitrate.

Experimental Protocols

Mandatory Safety and Handling Protocol

This protocol must be strictly followed at all times when working with this compound.

1. Engineering Controls:

  • All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
  • A dedicated and clearly labeled workspace for "Acute Toxins" must be established within the fume hood.
  • A safety shower and eyewash station must be readily accessible.

2. Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required. Change gloves immediately if contamination is suspected.
  • Eye Protection: Chemical splash goggles and a face shield are mandatory.
  • Lab Coat: A chemically resistant lab coat with long sleeves and tight cuffs is required.
  • Respiratory Protection: A respirator with an appropriate organic vapor cartridge may be required for certain procedures, as determined by a risk assessment.

3. Handling and Dispensing:

  • Never work alone with this compound.
  • Use the smallest possible quantities for experiments.
  • Transport the compound in a sealed, shatterproof secondary container.
  • Use disposable equipment (e.g., pipette tips, syringes) whenever possible to minimize contamination.
  • All containers must be clearly labeled with "this compound" and "Extremely Toxic".

4. Spill and Emergency Procedures:

  • In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed container for hazardous waste disposal.
  • In case of a larger spill or a spill outside the fume hood, evacuate the area immediately and contact the institution's emergency response team.
  • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
  • In case of eye contact, flush the eyes with water for at least 15 minutes and seek immediate medical attention.
  • In case of inhalation, move to fresh air and seek immediate medical attention.

5. Waste Disposal:

  • All waste contaminated with this compound (liquid, solid, and disposable PPE) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
  • Dispose of the waste through the institution's hazardous waste management program. Do not pour down the drain.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Risk_Assessment" [label="Conduct Risk Assessment"]; "Prepare_Workspace" [label="Prepare Dedicated Workspace\nin Fume Hood"]; "Don_PPE" [label="Don Appropriate PPE\n(Double Gloves, Goggles, Face Shield, Lab Coat)"]; "Handle_Compound" [label="Handle and Dispense\nSmallest Possible Quantity"]; "Perform_Experiment" [label="Perform Experiment"]; "Decontaminate" [label="Decontaminate Workspace and Equipment"]; "Dispose_Waste" [label="Dispose of All Waste in\nLabeled Hazardous Waste Container"]; "Doff_PPE" [label="Doff PPE and Wash Hands"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Spill_Emergency" [label="Spill or Emergency?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Follow_Emergency_Protocol" [label="Follow Emergency Protocol:\nEvacuate, Decontaminate, Seek Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Risk_Assessment" -> "Prepare_Workspace" -> "Don_PPE" -> "Handle_Compound" -> "Perform_Experiment"; "Perform_Experiment" -> "Spill_Emergency"; "Spill_Emergency" -> "Follow_Emergency_Protocol" [label="Yes"]; "Spill_Emergency" -> "Decontaminate" [label="No"]; "Decontaminate" -> "Dispose_Waste" -> "Doff_PPE" -> "End"; }

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Representative Synthetic Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of similar fluoroacetate esters and should be adapted and optimized with extreme caution.

Objective: To synthesize this compound from fluoroacetyl chloride and 2-fluoroethanol.

Materials:

  • Fluoroacetyl chloride

  • 2-Fluoroethanol

  • Anhydrous pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet in a fume hood.

  • Add 2-fluoroethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) to the flask, dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of fluoroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution in the flask over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

  • Characterize the final product by NMR and mass spectrometry.

Synthetic Workflow for this compound Synthetic Workflow for this compound Start Start Combine_Reactants Combine 2-Fluoroethanol and Pyridine in Anhydrous Diethyl Ether Start->Combine_Reactants Cool Cool to 0 °C Combine_Reactants->Cool Add_Fluoroacetyl_Chloride Slowly Add Fluoroacetyl Chloride Solution Cool->Add_Fluoroacetyl_Chloride React Stir at Room Temperature for 2 hours Add_Fluoroacetyl_Chloride->React Quench Quench with Water React->Quench Extract_Wash Extract and Wash with Sodium Bicarbonate and Brine Quench->Extract_Wash Dry_Concentrate Dry Organic Layer and Concentrate Extract_Wash->Dry_Concentrate Purify Purify by Vacuum Distillation Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A representative workflow for the synthesis of this compound.

Representative Application Protocol: Nucleophilic Substitution

Objective: To use this compound as a reagent for the introduction of a fluoroacetate moiety onto a nucleophile.

Materials:

  • This compound

  • A suitable nucleophile (e.g., a primary amine or a thiol)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • Reaction vessel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates for reaction monitoring

  • Appropriate workup and purification supplies (e.g., separatory funnel, chromatography column)

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the nucleophile (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the purified product to confirm the successful substitution.

Conclusion

This compound is a highly toxic compound that should only be used by experienced researchers with the appropriate safety measures in place. While its application as a synthetic intermediate is plausible, the extreme hazard associated with its use necessitates a thorough risk assessment and the implementation of stringent safety protocols. The information and protocols provided here are intended as a guide for research purposes and must be adapted to the specific experimental conditions and institutional safety guidelines. Due to the inherent dangers, researchers are encouraged to explore safer alternatives for the introduction of fluorine-containing moieties whenever possible.

References

Application Notes and Protocols for 2-Fluoroethyl Fluoroacetate as a Fluoroethylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluoroethyl group into pharmacologically active molecules is a pivotal strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] This document provides an overview of 2-fluoroethyl fluoroacetate as a potential, albeit lesser-documented, fluoroethylating agent. Due to a scarcity of published applications specifically employing this compound, this guide presents detailed protocols and data from analogous, well-established fluoroethylating agents such as 2-fluoroethyl tosylate and 2-fluoroethyl brosylate. These notes are intended to serve as a practical guide for researchers exploring fluoroethylation reactions.

Introduction to Fluoroethylation

Fluoroethylation, the process of introducing a 2-fluoroethyl (-CH₂CH₂F) group into a molecule, is a key tactic in drug design and development. The unique physicochemical properties of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic profile of a compound.[1] The 2-fluoroethyl group is of particular interest as it can serve as a bioisostere for other functional groups and its presence can block metabolic degradation at that position.

While various reagents can achieve fluoroethylation, this document focuses on the potential utility of this compound. This compound, with the chemical formula FCH₂CO₂CH₂CH₂F, is the ester of fluoroacetic acid and 2-fluoroethanol.[2] It is important to note that this compound is classified as an extremely toxic compound.[2]

Reactivity and Mechanism of Fluoroethylation

Fluoroethylation reactions with reagents like 2-fluoroethyl esters, tosylates, or brosylates typically proceed via a nucleophilic substitution mechanism (Sₙ2). A nucleophilic atom on the substrate molecule (such as oxygen, nitrogen, or sulfur) attacks the electrophilic carbon of the 2-fluoroethyl group, displacing a leaving group (e.g., fluoroacetate, tosylate, or brosylate).

The efficiency of the reaction is dependent on several factors including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature.

Figure 1: General Sₙ2 mechanism for fluoroethylation.

Experimental Protocols (Based on Analogous Reagents)

Due to the limited specific literature on this compound as a fluoroethylating agent, the following protocols are adapted from established procedures for 2-fluoroethyl tosylate and brosylate. These should be considered as starting points for optimization.

General O-Fluoroethylation of Phenols

This protocol is based on the O-fluoroethylation of a phenolic precursor using [¹⁸F]2-fluoroethyl brosylate.[3]

Materials:

  • Phenolic substrate

  • This compound (or other fluoroethylating agent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the phenolic substrate (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate.

  • Add K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) to the solution.

  • Add this compound (1.2 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

o_fluoroethylation_workflow start Start dissolve Dissolve phenolic substrate in anhydrous DMF start->dissolve add_base Add K₂CO₃ or Cs₂CO₃ dissolve->add_base add_reagent Add 2-fluoroethyl fluoroacetate add_base->add_reagent heat Heat reaction mixture (80-120 °C) add_reagent->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Figure 2: Workflow for O-fluoroethylation of phenols.

General N-Fluoroethylation of Amines

Materials:

  • Amine substrate

  • This compound

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Acetonitrile (ACN) or DMF, anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the amine substrate (1.0 eq) in anhydrous ACN or DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution.

  • Add this compound (1.5 eq) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General S-Fluoroethylation of Thiols

Materials:

  • Thiol substrate

  • This compound

  • Sodium hydride (NaH) or a similar strong base

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol substrate (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Quantitative Data from Analogous Fluoroethylation Reactions

Table 1: O-Fluoroethylation of Phenolic Precursors

Fluoroethylating Agent Substrate Base Solvent Temp (°C) Time Yield (%) Reference
[¹⁸F]2-Fluoroethyl brosylate HOMADAM precursor K₂CO₃ DMF Heat - 21 [3]

| 1-bromo-2-[¹⁸F]fluoroethane | Tyrosine disodium salt | - | DMSO | 95 | 7 min | 34-120.3 (specific activity) |[4] |

Table 2: N-Fluoroethylation Reactions

Fluoroethylating Agent Substrate Base Solvent Temp (°C) Time Yield (%) Reference
1-bromo-2-[¹⁸F]fluoroethane FFMZ precursor - DMF 150 20 min 1.9-7.0 (specific activity) [4]

| 1-bromo-2-[¹⁸F]fluoroethane | FE@CFN precursor | - | DMF | 150 | 10 min | 1.1-1.6 (specific activity) |[4] |

Safety Considerations

This compound is a highly toxic compound.[2] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Due to its toxicity, which is likely related to the in vivo generation of fluoroacetate, extreme caution should be exercised.

Conclusion

While this compound is a structurally simple potential fluoroethylating agent, its application in organic synthesis is not well-documented in peer-reviewed literature. The protocols and data presented here, derived from analogous and more commonly used reagents, provide a solid foundation for researchers wishing to explore the utility of this compound. Methodical optimization of reaction conditions, starting from the representative protocols outlined, will be crucial for successful implementation. The high toxicity of this compound necessitates stringent safety protocols.

References

Application Notes and Protocols: 2-Fluoroethyl Fluoroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of 2-Fluoroethyl fluoroacetate, including its properties and a discussion of its limited direct applications in organic synthesis, contrasted with its more commonly utilized isomers, 2-fluoroethyl acetate and ethyl fluoroacetate.

Introduction: The Challenge of this compound in Synthetic Chemistry

This compound (CAS 459-99-4) is a difluorinated organic compound with the chemical formula FCH₂CO₂CH₂CH₂F.[1] While structurally intriguing, its practical application as a reagent in routine organic synthesis is severely limited. A comprehensive review of available literature indicates a notable absence of standardized protocols or widespread application notes for its use as a synthetic building block. This is primarily attributed to its extreme toxicity.

The toxicity of this compound is a significant concern. It is reported to be twice as toxic as methyl fluoroacetate. This high level of toxicity, coupled with the availability of safer and more versatile reagents for introducing fluoroalkyl motifs, has led to its infrequent use in synthetic laboratories.

Physicochemical and Toxicological Data

The key properties and toxicological information for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₆F₂O₂
Molar Mass 124.087 g·mol⁻¹
Appearance Liquid
CAS Number 459-99-4
LD₅₀ (mouse, subcutaneous) 8500 µg/kg
LDLo (rat, oral) 1 mg/kg
LC₅₀ (rat, inhalation) 150 mg/m³ (10 min)

Mechanism of Toxicity: "Lethal Synthesis"

The primary reason for the limited utility of this compound in organic synthesis is its mechanism of toxicity, often referred to as "lethal synthesis." Upon entering a biological system, it is metabolized, leading to the in-situ generation of a potent metabolic inhibitor. This process is a critical consideration for any potential handling or application.

The metabolic pathway is believed to involve the hydrolysis of the ester to fluoroacetic acid and 2-fluoroethanol. Fluoroacetic acid is then converted to fluoroacetyl-CoA, which enters the citric acid (TCA) cycle. Here, it is converted to fluorocitrate, a potent inhibitor of aconitase, a key enzyme in the TCA cycle. Inhibition of this enzyme leads to a shutdown of cellular respiration and, ultimately, cell death.

cluster_metabolism Cellular Metabolism cluster_tca TCA Cycle Inhibition 2-Fluoroethyl_fluoroacetate This compound Fluoroacetic_acid Fluoroacetic acid 2-Fluoroethyl_fluoroacetate->Fluoroacetic_acid Hydrolysis Fluoroacetyl-CoA Fluoroacetyl-CoA Fluoroacetic_acid->Fluoroacetyl-CoA Activation Fluorocitrate Fluorocitrate Fluoroacetyl-CoA->Fluorocitrate TCA Cycle Entry Inhibition Inhibition Fluorocitrate->Inhibition Aconitase Aconitase Aconitase->Inhibition Cellular_Respiration_Block Cellular Respiration Blocked Inhibition->Cellular_Respiration_Block

Metabolic activation and toxicity pathway of this compound.

Alternative Reagents: 2-Fluoroethyl Acetate and Ethyl Fluoroacetate

Given the challenges associated with this compound, researchers and drug development professionals often turn to its isomers, which are more versatile and have well-documented applications in organic synthesis.

2-Fluoroethyl Acetate (CAS 462-26-0)

This compound is a valuable intermediate for introducing the 2-fluoroethyl moiety into molecules. The fluorine atom at the beta-position influences the molecule's electronic properties and reactivity, making it useful in various transformations.[2]

Key Applications:

  • Pharmaceuticals and Agrochemicals: Used to introduce fluorine to modulate pharmacokinetic properties, metabolic stability, and binding affinities.[2]

  • PET Imaging Agents: A key building block in the synthesis of Positron Emission Tomography (PET) imaging agents.[2][3]

  • Materials Science: Employed in the synthesis of fluorinated compounds to impart thermal stability and chemical resistance.[2]

Ethyl Fluoroacetate (CAS 459-72-3)

In this isomer, the fluorine atom is attached to the acetyl group. It serves as a versatile building block for a range of fluorinated compounds.

Key Applications:

  • Synthesis of Complex Molecules: Used as a starting material for the synthesis of compounds like 4-deoxy-4-fluoro-muscarines and ethyl(diethoxyphosphoryl)fluoroacetate.

  • Agrochemicals: Functions as a building block for fluorinated insecticides and herbicides.

Comparative Workflow and Application Areas

The following diagram illustrates the distinct application areas of this compound and its more synthetically useful isomers.

cluster_compounds Fluorinated Acetate Esters cluster_applications Primary Application Areas FEFA This compound Tox Toxicology Studies (Limited Synthetic Use) FEFA->Tox FEA 2-Fluoroethyl acetate Pharma Pharmaceuticals & Agrochemicals FEA->Pharma PET PET Imaging FEA->PET Materials Materials Science FEA->Materials EFA Ethyl fluoroacetate EFA->Pharma BuildingBlock General Synthetic Building Block EFA->BuildingBlock

Comparative applications of fluorinated acetate esters.

Conclusion and Recommendations

While this compound is a molecule of toxicological interest, its application in practical organic synthesis is not recommended due to its extreme toxicity and the lack of established protocols. For researchers aiming to incorporate fluoroalkyl groups, the isomers 2-fluoroethyl acetate and ethyl fluoroacetate are far more suitable and safer alternatives with a wealth of documented synthetic applications. It is advised that laboratory work with any of these compounds be conducted with appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

References

Application of 2-Fluoroethyl Fluoroacetate Derivatives in PET Tracer Synthesis: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Positron Emission Tomography (PET) tracers utilizing fluoroacetate and fluoroethyl moieties. The synthesis of two prominent tracers, [¹⁸F]Fluoroacetate ([¹⁸F]FAC) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are outlined, presenting both automated and manual methodologies. While the direct application of 2-fluoroethyl fluoroacetate as a precursor in PET tracer synthesis is not extensively documented in readily available literature, the protocols herein describe the synthesis of structurally related and clinically relevant radiotracers.

Synthesis of [¹⁸F]Fluoroacetate ([¹⁸F]FAC)

[¹⁸F]Fluoroacetate is a PET tracer used for imaging glial metabolism and has shown potential in oncology. Its synthesis is typically achieved through nucleophilic substitution of a suitable precursor followed by hydrolysis.

Experimental Protocol: Automated Synthesis of [¹⁸F]FAC

This protocol is adapted from an automated synthesis method using a commercial [¹⁸F]FDG synthesizer.

Precursor: Ethyl-O-mesyl-glycolate

Reagents and Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl-O-mesyl-glycolate

  • Sodium hydroxide (NaOH)

  • Sterile water for injection

  • Sep-Pak® Light QMA cartridge

  • Sep-Pak® C18 Plus cartridge

  • Sterile filters (0.22 µm)

Instrumentation:

  • Automated PET tracer synthesis module (e.g., commercial [¹⁸F]FDG synthesizer)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Gas Chromatography (GC) for residual solvent analysis

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through a pre-conditioned Sep-Pak® Light QMA cartridge to trap the [¹⁸F]fluoride. The [¹⁸F]fluoride is then eluted into the reactor vessel with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature to ensure anhydrous conditions for the subsequent nucleophilic substitution.

  • Radiolabeling: A solution of ethyl-O-mesyl-glycolate in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated at 100-105°C for 5 minutes to form ethyl-[¹⁸F]fluoroacetate.

  • Hydrolysis: After cooling, sodium hydroxide solution is added to the reactor, and the mixture is heated to hydrolyze the ethyl ester, yielding [¹⁸F]fluoroacetate.

  • Purification: The crude product is passed through a Sep-Pak® C18 Plus cartridge to remove unreacted precursor and other lipophilic impurities. The aqueous solution containing [¹⁸F]FAC is collected.

  • Formulation: The final product is diluted with sterile water for injection and passed through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data for [¹⁸F]FAC Synthesis
ParameterValueReference
Synthesis Time 35 minutes[1]
Radiochemical Yield (decay-corrected) 55 ± 5%[1]
Radiochemical Purity >99%[1]
Specific Activity 74–130 GBq/µmol (2.0–3.5 Ci/µmol)[1]

Experimental Workflow for Automated [¹⁸F]FAC Synthesis

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation F18_prod Cyclotron Production of [¹⁸F]Fluoride QMA_trap QMA Cartridge Trapping F18_prod->QMA_trap Elution Elution with K₂₂₂/K₂CO₃ QMA_trap->Elution Drying Azeotropic Drying Elution->Drying Precursor_add Add Ethyl-O-mesyl-glycolate Drying->Precursor_add Radiolabeling Nucleophilic Substitution (100-105°C, 5 min) Precursor_add->Radiolabeling Hydrolysis Add NaOH (Hydrolysis) Radiolabeling->Hydrolysis C18_purify C18 Cartridge Purification Hydrolysis->C18_purify Formulation Formulation with Sterile Water C18_purify->Formulation Sterile_filter Sterile Filtration Formulation->Sterile_filter Final_product [¹⁸F]FAC Product Sterile_filter->Final_product

Caption: Automated synthesis workflow for [¹⁸F]FAC.

Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

[¹⁸F]FET is a widely used PET tracer for imaging brain tumors. Its synthesis involves the [¹⁸F]fluoroethylation of L-tyrosine, which can be performed using a two-step procedure. Both HPLC and cartridge-based purification methods have been developed.

Experimental Protocol: [¹⁸F]FET Synthesis with Cartridge-Based Purification

This protocol describes an automated synthesis of [¹⁸F]FET that avoids the need for HPLC purification.[2]

Precursors:

  • Ethylene-1,2-ditosylate (for in-situ generation of [¹⁸F]fluoroethyltosylate)

  • L-tyrosine

Reagents and Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • L-tyrosine

  • Sodium hydroxide (NaOH)

  • Ammonium acetate buffer

  • Saline solution

  • Water for injection

  • SCX cartridge

  • HRX cartridge

  • Sterile filters (0.22 µm)

Instrumentation:

  • Automated synthesis module (e.g., modified [¹¹C]methionine module)

  • Radio-TLC for quality control

Procedure:

  • Synthesis of [¹⁸F]Fluoroethyltosylate:

    • [¹⁸F]Fluoride is trapped and eluted as described for [¹⁸F]FAC synthesis.

    • After azeotropic drying, a solution of ethylene-1,2-ditosylate in acetonitrile is added to the reactor.

    • The reaction mixture is heated to produce [¹⁸F]fluoroethyltosylate.

    • The intermediate is purified by passing it through a cartridge.

  • [¹⁸F]Fluoroethylation of L-tyrosine:

    • A solution of L-tyrosine in a basic aqueous medium is prepared.

    • The purified [¹⁸F]fluoroethyltosylate is added to the L-tyrosine solution.

    • The reaction mixture is heated to effect the fluoroethylation.

  • Solid-Phase Extraction (SPE) Purification:

    • The final reaction mixture is passed through a series of cartridges for purification.

    • The crude product is first trapped on an SCX cartridge, eluted with saline, and then trapped on an HRX cartridge.

    • For a second purification step, the [¹⁸F]FET is eluted from the HRX cartridge with ammonium acetate buffer and collected on two SCX cartridges, followed by a washing step with water.

  • Formulation:

    • The final product is eluted from the SCX cartridges with saline solution.

    • The eluate is neutralized with a sodium bicarbonate solution.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Quantitative Data for [¹⁸F]FET Synthesis
ParameterHPLC PurificationCartridge PurificationReference
Synthesis Time ~50 minutes50 minutes[2][3]
Radiochemical Yield (decay-corrected) 40%41%[2][3]
Radiochemical Purity >97%97-100%[2][3]

Experimental Workflow for [¹⁸F]FET Synthesis with Cartridge Purification

G cluster_step1 Step 1: [¹⁸F]Fluoroethyltosylate Synthesis cluster_step2 Step 2: [¹⁸F]Fluoroethylation and Purification F18_prep [¹⁸F]Fluoride Prep (Trap, Elute, Dry) Add_ditosylate Add Ethylene-1,2-ditosylate F18_prep->Add_ditosylate Synth_FETos Synthesize [¹⁸F]Fluoroethyltosylate Add_ditosylate->Synth_FETos Purify_FETos Intermediate Purification Synth_FETos->Purify_FETos Add_tyrosine Add L-tyrosine Purify_FETos->Add_tyrosine Fluoroethylation [¹⁸F]Fluoroethylation of L-tyrosine Add_tyrosine->Fluoroethylation SPE_purify1 SPE Purification 1 (SCX -> HRX) Fluoroethylation->SPE_purify1 SPE_purify2 SPE Purification 2 (HRX -> SCX) SPE_purify1->SPE_purify2 Formulation Formulation and Neutralization SPE_purify2->Formulation Final_product [¹⁸F]FET Product Formulation->Final_product

Caption: Cartridge-based synthesis workflow for [¹⁸F]FET.

Signaling Pathways and Logical Relationships

The synthesis of these PET tracers does not directly involve biological signaling pathways. However, the logical relationship in their synthesis is a sequential process of radioisotope preparation, chemical reaction, and purification. The provided workflows illustrate these logical steps. The application of these tracers in PET imaging relies on their ability to be taken up by cells and participate in specific metabolic pathways, which can then be visualized. For instance, [¹⁸F]FAC is taken up by glial cells and is a substrate for acetyl-CoA synthetase, becoming trapped as [¹⁸F]fluorocitrate. [¹⁸F]FET is transported into cells via amino acid transporters, which are often upregulated in tumor cells.

Metabolic Trapping of [¹⁸F]FAC

G cluster_cell Glial Cell FAC_uptake [¹⁸F]FAC Uptake AcetylCoA_Synth Acetyl-CoA Synthetase FAC_uptake->AcetylCoA_Synth Fluorocitrate [¹⁸F]Fluorocitrate (Trapped) AcetylCoA_Synth->Fluorocitrate

Caption: Metabolic trapping mechanism of [¹⁸F]FAC.

Conclusion

The protocols provided for the synthesis of [¹⁸F]FAC and [¹⁸F]FET offer robust and efficient methods for the production of these valuable PET tracers. While the direct use of this compound in routine PET tracer synthesis is not prominently described, the principles of fluoroacetylation and fluoroethylation are central to the synthesis of a variety of radiopharmaceuticals. The detailed methodologies and quantitative data presented here serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Fluoroethyl fluoroacetate, a significant compound in the development of fluorine-containing agrochemicals and pharmaceuticals. The document outlines two primary synthetic routes to the target molecule, preceded by the preparation of the necessary precursors, 2-fluoroethanol and fluoroacetyl chloride.

Synthesis of Precursors

The synthesis of this compound requires the preparation of its constituent alcohol and acyl fluoride. The following sections detail the experimental procedures for synthesizing 2-fluoroethanol and fluoroacetyl chloride.

Synthesis of 2-Fluoroethanol

2-Fluoroethanol is a key precursor, and its synthesis can be achieved via a halogen exchange reaction from ethylene chlorohydrin.

Experimental Protocol:

A mixture of dry, powdered potassium fluoride (350 g), ethylene glycol (230 g), and diethylene glycol (130 g) is stirred in a reaction vessel equipped with a dropping funnel and a distillation column (30-cm). The mixture is heated to 170-180°C. Ethylene chlorohydrin (322 g) is then added dropwise over 3 hours. During the addition, 2-fluoroethanol distills off continuously at a boiling point range of 97-104°C[1]. To ensure complete recovery of the product, a slow stream of air is passed through the apparatus after the addition is complete. The crude product is collected and dried over sodium fluoride to remove any traces of hydrogen fluoride before being purified by redistillation[1].

Quantitative Data:

ParameterValueReference
Yield42.5%[1]
Boiling Point103.3 °C
Synthesis of Fluoroacetyl Chloride

Fluoroacetyl chloride serves as the activated form of fluoroacetic acid for the esterification reaction. Its synthesis from sodium fluoroacetate has been described[2].

Experimental Protocol:

Sodium fluoroacetate is reacted with phosphorus pentachloride to yield fluoroacetyl chloride[2]. The reaction is typically carried out in a suitable inert solvent. Due to the hazardous nature of the reactants and products, this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Quantitative Data:

ParameterValueReference
Boiling Point70-71 °C at 755 mmHg[2]

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: Fischer esterification of fluoroacetic acid with 2-fluoroethanol and the reaction of fluoroacetyl chloride with 2-fluoroethanol.

Method A: Fischer Esterification of Fluoroacetic Acid with 2-Fluoroethanol

This method involves the direct acid-catalyzed esterification of fluoroacetic acid with 2-fluoroethanol.

Experimental Protocol:

Fluoroacetic acid is mixed with an excess of 2-fluoroethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is then neutralized with a mild base, such as sodium bicarbonate solution, and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude this compound. The product is then purified by fractional distillation.

Reaction Workflow:

Fischer_Esterification Fluoroacetic_Acid Fluoroacetic Acid Reaction_Mixture Reaction Mixture Fluoroacetic_Acid->Reaction_Mixture Two_Fluoroethanol 2-Fluoroethanol Two_Fluoroethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Heat (Reflux) Reaction_Mixture->Reflux Workup Work-up (Neutralization, Extraction, Drying) Reflux->Workup Purification Purification (Fractional Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Fischer Esterification Workflow.

Method B: Reaction of Fluoroacetyl Chloride with 2-Fluoroethanol

This method utilizes the more reactive fluoroacetyl chloride for the esterification.

Experimental Protocol:

2-Fluoroethanol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath. Fluoroacetyl chloride is then added dropwise to the cooled solution with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by TLC or GC. Upon completion, the reaction mixture is washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and the resulting acid. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation to give the crude product. Purification is achieved by fractional distillation under reduced pressure.

Reaction Workflow:

Acyl_Chloride_Esterification Fluoroacetyl_Chloride Fluoroacetyl Chloride Reaction_Vessel Reaction Vessel (Cooled) Fluoroacetyl_Chloride->Reaction_Vessel Two_Fluoroethanol 2-Fluoroethanol in Solvent Two_Fluoroethanol->Reaction_Vessel Stirring Stirring at Room Temp. Reaction_Vessel->Stirring Aqueous_Workup Aqueous Work-up (Washing with Base, Water, Brine) Stirring->Aqueous_Workup Drying_Evaporation Drying and Solvent Evaporation Aqueous_Workup->Drying_Evaporation Purification Purification (Fractional Distillation) Drying_Evaporation->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols for 2-Fluoroethyl fluoroacetate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroethyl fluoroacetate is a fluorinated organic compound with the chemical formula FCH₂COOCH₂CH₂F. In pharmaceutical research, it is primarily recognized for its role as a precursor to the metabolic poison fluoroacetate and as a building block in organic synthesis. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties, metabolic stability, and binding affinities of molecules.[1][2] However, its potent toxicity necessitates careful handling and a thorough understanding of its mechanism of action. These application notes provide an overview of its utility, toxicity, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 459-99-4[3]
Molecular Formula C₄H₆F₂O₂[3]
Molecular Weight 124.087 g/mol [3]
Appearance Liquid
Boiling Point ~147.8 °C (estimated)[3]
Density ~1.19 g/cm³ (estimated)[3]

Applications in Pharmaceutical Research

While not a therapeutic agent itself, this compound holds relevance in several areas of pharmaceutical research:

  • Metabolic Research Tool: Due to its conversion to a Krebs cycle inhibitor, it can be used in preclinical studies to investigate cellular metabolism and the effects of mitochondrial dysfunction.

  • Synthetic Building Block: As a fluorinated intermediate, it serves as a precursor for the synthesis of more complex molecules, including potential drug candidates and PET imaging agents.[1][2] The strategic placement of fluorine can enhance the metabolic stability and bioavailability of a lead compound.

  • Toxicology Reference: It serves as a reference compound for studying the mechanisms of toxicity related to fluoroacetate poisoning.

Mechanism of Action and Toxicity

The primary biological effect of this compound is a consequence of its in vivo hydrolysis to fluoroacetate. Fluoroacetate undergoes a process known as "lethal synthesis." It is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle. This inhibition leads to a blockage of cellular respiration and energy production, ultimately causing cell death. This mechanism is also the basis for the toxicity of related compounds like the fluoroethylnitrosoureas used in cancer therapy, where fluoroacetate production contributes to their overall toxicity.[4]

cluster_cell Cellular Environment 2-Fluoroethyl_fluoroacetate This compound Fluoroacetate Fluoroacetate 2-Fluoroethyl_fluoroacetate->Fluoroacetate Hydrolysis Fluoroacetyl_CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl_CoA Activation Citrate_Synthase Citrate Synthase Fluoroacetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Fluorocitrate Fluorocitrate Citrate_Synthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition TCA_Cycle_Block TCA Cycle Blockage (Energy Depletion) Aconitase->TCA_Cycle_Block

Metabolic activation and toxicity pathway of this compound.

Quantitative Toxicity Data

The following table summarizes the available toxicity data for this compound. It is important to note that this compound is extremely toxic.

SpeciesRouteDoseValueReference
MouseSubcutaneousLD508500 µg/kg[5]
RatOralLDLo1 mg/kg[5]
RatInhalation (10 min)LC50150 mg/m³[5]
MouseInhalationLC50450 µg/m³[5]
RabbitInhalationLC5050 mg/m³[5]
Guinea PigInhalation (10 min)LC5070 mg/m³[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of 2-fluoroethanol with fluoroacetic acid or one of its derivatives. The following is a representative, though not exhaustive, protocol concept.

Start Start Reactants Combine 2-Fluoroethanol and Fluoroacetyl chloride in an inert solvent Start->Reactants Reaction Stir at controlled temperature Reactants->Reaction Quench Quench reaction with water Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., with Na₂SO₄) Extract->Dry Purify Purify by distillation Dry->Purify Product 2-Fluoroethyl fluoroacetate Purify->Product

References

Application Note: Workup Procedure for 2-Fluoroethyl Fluoroacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed workup procedure for the isolation and purification of 2-Fluoroethyl fluoroacetate following its synthesis. The protocol is designed based on standard organic chemistry laboratory techniques for the purification of fluorinated esters. Due to the high toxicity of fluoroacetate compounds, stringent safety precautions must be followed throughout the procedure. The described workflow includes quenching the reaction, liquid-liquid extraction, washing, drying, and final purification by distillation.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of this ester, likely through the reaction of 2-fluoroethanol with a fluoroacetic acid derivative, results in a crude reaction mixture containing the desired product, unreacted starting materials, reagents, and byproducts. A robust workup and purification protocol is therefore critical to isolate this compound in high purity. This application note provides a comprehensive, step-by-step guide for the workup procedure.

Safety Precautions

EXTREME TOXICITY WARNING: this compound and other fluoroacetate derivatives are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin[1]. All handling of this compound and its crude reaction mixture must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, must be worn at all times. All waste materials must be disposed of according to institutional and environmental regulations for highly toxic substances.

Experimental Protocol

This protocol assumes the synthesis of this compound is complete and the reaction vessel contains the crude product in an organic solvent.

1. Quenching the Reaction:

  • Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water.

  • Gently swirl the separatory funnel to mix the contents. If an acid catalyst was used, a dilute solution of a weak base like sodium bicarbonate may be used for quenching.

2. Liquid-Liquid Extraction:

  • Add an appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether) to the separatory funnel.

  • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and open the stopcock to vent any pressure buildup.

  • Close the stopcock and shake the funnel gently for 1-2 minutes to allow for the partition of the product into the organic layer.

  • Allow the layers to separate completely.

  • Drain the lower organic layer into a clean Erlenmeyer flask. If using a less dense solvent, the top layer will be the organic phase.

  • Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize the recovery of the product.

  • Combine all organic extracts.

3. Washing the Organic Phase:

  • Return the combined organic extracts to the separatory funnel.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • A saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic phase.

  • For each wash, add the aqueous solution, shake the funnel as described above, allow the layers to separate, and discard the aqueous layer.

4. Drying the Organic Phase:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

  • Gently swirl the flask and let it stand for 10-15 minutes, or until the organic solution is clear, indicating that the water has been absorbed by the drying agent.

5. Filtration and Solvent Removal:

  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Collect the filtrate in a round-bottom flask.

  • Remove the bulk of the solvent using a rotary evaporator. Use a water bath temperature appropriate for the solvent used, and be mindful of the volatility of the product.

6. Purification by Distillation:

  • The crude this compound is purified by fractional distillation under reduced pressure. The estimated boiling point is approximately 147.79°C at atmospheric pressure[2]. Adjust the distillation pressure to achieve a boiling point within a manageable temperature range to prevent decomposition.

  • Set up a fractional distillation apparatus.

  • Heat the round-bottom flask containing the crude product in a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H6F2O2[2]
Molecular Weight124.087 g/mol [2]
AppearanceColorless liquid
Boiling Point (est.)147.79 °C[2]
Density (est.)1.1926 g/mL[2]

Table 2: Example of Reagent Quantities for Workup (Illustrative)

ReagentQuantityPurpose
Deionized Water50 mLQuenching
Dichloromethane3 x 30 mLExtraction
Saturated NaHCO3 (aq)20 mLNeutralization
Saturated NaCl (aq)20 mLWashing
Anhydrous MgSO4~5 gDrying

Diagrams

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification crude_product Crude Reaction Mixture quench Quenching (H2O or NaHCO3) crude_product->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract wash Washing (NaHCO3, Brine) extract->wash dry Drying (Anhydrous MgSO4) wash->dry filter_evap Filtration & Solvent Removal dry->filter_evap distill Fractional Distillation filter_evap->distill pure_product Pure 2-Fluoroethyl fluoroacetate distill->pure_product

References

Application Notes and Protocols for the Fluoroethylation of Phenols using 2-Fluoroethyl Fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a fluoroethyl group into phenolic compounds is a key strategy in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoroethyl fluoroacetate is a potential reagent for the O-fluoroethylation of phenols, offering a direct route to introduce the valued 2-fluoroethoxy moiety.

This document provides a detailed protocol for the fluoroethylation of phenols using this compound. The reaction proceeds via a nucleophilic substitution mechanism, analogous to the well-established Williamson ether synthesis.

Reaction Principle

The fluoroethylation of phenols with this compound is proposed to proceed via a Williamson ether-type reaction. In the first step, the phenolic proton is abstracted by a base to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic methylene carbon of this compound, displacing the fluoroacetate anion as a leaving group to form the desired 2-fluoroethoxy-substituted aromatic compound.

G Proposed Reaction Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack and Formation of Product Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Phenoxide2 Ar-O⁻ Reagent FCH₂CH₂OCOCF₃ (this compound) LeavingGroup F₃CCOO⁻ (Fluoroacetate) Reagent->LeavingGroup Product Ar-OCH₂CH₂F (Fluoroethylated Phenol) Phenoxide2->Product SN2 Attack

Caption: Proposed two-step reaction mechanism for the fluoroethylation of phenols.

Experimental Protocols

Materials:

  • Substituted Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

General Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure fluoroethylated phenol.

G Experimental Workflow A Dissolve Phenol in Anhydrous DMF B Add Base (e.g., K₂CO₃) A->B C Stir at Room Temperature B->C D Add this compound C->D E Heat Reaction Mixture (80-100 °C) D->E F Monitor by TLC E->F G Reaction Quench (Water) F->G Reaction Complete H Extraction with Ethyl Acetate G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Characterize Product L->M

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoroethyl Fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-fluoroethyl fluoroacetate. All procedures should be performed with extreme caution due to the high toxicity of the reagents and product.

CRITICAL SAFETY INFORMATION

Warning: Fluoroacetic acid and its derivatives, including this compound, are extremely toxic.[1][2][3] They can be fatal if ingested, inhaled, or absorbed through the skin.[4] All handling must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including, but not limited to, a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[5][6][7] An emergency plan must be in place, and an antidote kit, if available, should be readily accessible. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any work.[5][7][8]

Experimental Protocols

Two common methods for the synthesis of this compound are presented below.

Method A: Fischer-Speier Esterification

This method involves the acid-catalyzed reaction between 2-fluoroethanol and fluoroacetic acid.

Protocol:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube. Ensure all glassware is thoroughly dried.

  • Reagents: To the round-bottom flask, add fluoroacetic acid (1.0 eq) and 2-fluoroethanol (1.2 eq).

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture while cooling the flask in an ice bath.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using GC-MS or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Method B: Acyl Chloride Method

This method utilizes the reaction between 2-fluoroethanol and fluoroacetyl chloride, which is generally faster and not reversible.

Protocol:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a condenser connected to a bubbler to vent HCl gas into a basic solution.

  • Reagents: Dissolve 2-fluoroethanol (1.0 eq) in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) in the flask. Add a non-nucleophilic base like pyridine (1.1 eq) to scavenge the HCl produced.

  • Addition: Cool the flask in an ice bath. Add a solution of fluoroacetyl chloride (1.0 eq) in the same solvent dropwise from the dropping funnel over 30-60 minutes with stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction (Fischer Esterification)- Extend the reflux time. - Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.[9] - Ensure the catalyst is active and added in the correct proportion.
Degradation of starting materials or product- For the acyl chloride method, ensure the reaction is kept cold during the addition of fluoroacetyl chloride to prevent side reactions. - Avoid excessively high temperatures during distillation.
Loss of volatile product during workup- Use ice-cold solutions for all washing steps. - Be cautious during solvent removal on the rotary evaporator; use a low temperature and moderate vacuum.
Presence of Unreacted Starting Materials Incomplete reaction- See "Low or No Product Yield" above. - For Fischer Esterification, consider using a larger excess of one reactant (usually the less expensive one).
Inefficient purification- Improve the efficiency of the fractional distillation by using a longer column or appropriate packing material. - Ensure the vacuum is stable during distillation.
Formation of Side Products (e.g., Vinyl Fluoride, 2-Fluoroethanol) High reaction temperature or prolonged reaction time- Optimize the reaction temperature and time. Studies on related syntheses show that temperature and time are key variables in the formation of volatile side-products.[10][11]
Incorrect base-to-precursor ratio- The molar ratio of base to the precursor can influence the formation of side products.[10][11] Adjust the amount of base used in the acyl chloride method.
Emulsion Formation During Workup Soaps formed from neutralization of fluoroacetic acid- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.
Product Fails to Distill or Decomposes Boiling point not reached or decomposition at atmospheric pressure- Ensure the distillation apparatus is properly sealed and a sufficient vacuum is achieved. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[12]

Frequently Asked Questions (FAQs)

1. Which synthesis method is better, Fischer Esterification or the Acyl Chloride method?

The Acyl Chloride method is often preferred as the reaction is faster and irreversible, which can lead to higher yields.[13] However, fluoroacetyl chloride is highly reactive and moisture-sensitive. The Fischer Esterification is a classic, more straightforward method but is reversible and may require more optimization to achieve high yields.

2. How can I monitor the reaction's progress?

You can monitor the reaction by taking small aliquots (with extreme caution) and analyzing them by:

  • Thin-Layer Chromatography (TLC): Compare the reaction mixture to spots of the starting materials. The appearance of a new spot and disappearance of the limiting reagent indicates progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the conversion of starting materials to the product.

3. What are the key physical properties of the compounds involved?

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
2-FluoroethanolC₂H₅FO64.06103.3
Fluoroacetic AcidC₂H₃FO₂78.04165
This compoundC₄H₆F₂O₂124.09~148 (estimate)[14]

4. How should I properly dispose of waste containing fluoroacetates?

All waste containing fluoroacetates is considered hazardous. It must be collected in clearly labeled, sealed containers.[6] Disposal must be handled by a certified hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not pour any waste down the drain.

Visualizations

Experimental Workflow

G General Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (2-Fluoroethanol, Fluoroacetic Acid/Chloride) reaction 2. Reaction Setup (Reflux or Dropwise Addition) reagents->reaction workup 3. Aqueous Workup (Quenching, Extraction, Washing) reaction->workup drying 4. Drying and Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification 5. Purification (Vacuum Distillation) drying->purification analysis 6. Product Analysis (NMR, GC-MS, IR) purification->analysis

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Pathway

G Troubleshooting Pathway for Low Yield start Low or No Yield Observed check_reaction Was reaction progress monitored? start->check_reaction check_workup Review Workup Procedure: - Emulsions? - Volatility Losses? start->check_workup check_purification Review Purification: - Vacuum Level - Column Efficiency start->check_purification check_conditions Review Reaction Conditions: - Temperature - Time - Catalyst Amount check_reaction->check_conditions Yes check_reagents Verify Reagent Purity & Stoichiometry check_reaction->check_reagents No optimize_reaction Optimize Reaction: - Increase Time/Temp - Use Dean-Stark (Fischer) - Check Base (Acyl Chloride) check_conditions->optimize_reaction optimize_workup Optimize Workup: - Use Brine for Emulsions - Use Ice-Cold Washes check_workup->optimize_workup optimize_purification Improve Distillation Technique check_purification->optimize_purification reagents reagents reagents->optimize_reaction

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the purification of 2-Fluoroethyl fluoroacetate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The advice is tailored for researchers, scientists, and drug development professionals working with reaction mixtures derived from the Fischer-Speier esterification of fluoroacetic acid and 2-fluoroethanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a this compound synthesis via Fischer Esterification?

The primary impurities stem from the starting materials and byproducts of the esterification reaction.[2] These include:

  • Unreacted Fluoroacetic Acid

  • Unreacted 2-Fluoroethanol

  • Acid catalyst (e.g., Sulfuric Acid, p-TsOH)[3]

  • Water (formed during the reaction)

  • Side products from potential decomposition or side reactions, though these are less common under controlled conditions.

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of the target compound and major impurities is crucial for selecting an appropriate purification strategy, such as fractional distillation.

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
This compound 124.09 ~148 (estimate)[4] ~1.19 (estimate)[4] Soluble in organic solvents[1]
Fluoroacetic Acid 78.04 165[5] 1.37 Soluble[5]
2-Fluoroethanol 64.06 103.3 1.11 Miscible

| Ethyl fluoroacetate (isomer) | 106.10 | 119.3[6] | 1.10[6] | Soluble[6] |

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization may be required for less volatile components like fluoroacetic acid.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the final product and can detect impurities containing hydrogen, fluorine, and carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., ester C=O, C-F bonds) and the absence of hydroxyl (-OH) groups from unreacted acid or alcohol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: The crude product is acidic.

  • Cause: Presence of unreacted fluoroacetic acid and the acid catalyst.[9]

  • Solution: Perform an aqueous workup.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components.[10] Be cautious as this will produce CO₂ gas.

    • Separate the organic layer using a separatory funnel.

Issue 2: The product is contaminated with unreacted 2-fluoroethanol.

  • Cause: 2-Fluoroethanol has a lower boiling point than the product but can be difficult to remove completely, especially if an excess was used to drive the reaction equilibrium.[3]

  • Solution:

    • Aqueous Wash: Perform several washes with water or brine to partition the water-soluble alcohol into the aqueous layer.

    • Fractional Distillation: Carefully perform fractional distillation. The lower boiling point of 2-fluoroethanol should allow it to be separated as an early fraction.

Issue 3: Water is present in the purified product.

  • Cause: Water is a byproduct of the esterification reaction and can also be introduced during the aqueous workup.[2]

  • Solution:

    • Drying Agent: After the aqueous wash and before distillation, dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

    • Azeotropic Removal: If using a suitable solvent like toluene during the reaction, a Dean-Stark trap can be used to remove water as it forms, driving the reaction to completion.[3]

Issue 4: The product is still impure after distillation.

  • Cause: The boiling points of the impurities might be too close to the product for effective separation by simple distillation, or the distillation setup may not be efficient enough.

  • Solution:

    • Improve Fractional Distillation: Use a more efficient distillation column (e.g., Vigreux, packed column) to increase the number of theoretical plates and improve separation.

    • Vacuum Distillation: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point differences between components, aiding separation.

    • Chromatography: If distillation fails, column chromatography over silica gel may be an effective, albeit more labor-intensive, alternative for purification.

Experimental Protocols

Protocol 1: General Workup Procedure

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Dilute with an equal volume of ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2x volume of organic layer).

    • Water (2x volume of organic layer).

    • Brine (1x volume of organic layer).

  • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Ensure all glassware is dry.

  • Add the crude, dried ester to the distillation flask along with boiling chips.

  • Slowly heat the flask.

  • Collect fractions based on the boiling point at the still head. Discard any initial forerun (lower boiling point impurities) before collecting the main product fraction at the expected boiling point.

Visualizations

// Nodes A [label="Crude Reaction Mixture\n(Ester, Acid, Alcohol, Water, Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Aqueous Workup\n(Wash with NaHCO3 and Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Separation of Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Drying of Organic Layer\n(e.g., MgSO4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Crude Product", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Waste\n(Aqueous Layer with Salts, Acid, Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Waste\n(Low-boiling impurities)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D [label="Organic Layer"]; C -> I [label="Aqueous Layer"]; D -> E; E -> F; F -> G; G -> H [label="Main Fraction"]; G -> J [label="Forerun"]; } caption: "General purification workflow from crude mixture to pure product."

// Nodes Start [label="Problem:\nImpure Product After Distillation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Q1 [label="Is the product acidic?\n(Check with pH paper)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A1_Yes [label="Perform NaHCO3 wash\nto remove residual acid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="GC-MS shows presence\nof 2-fluoroethanol?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A2_Yes [label="Perform additional\nwater/brine washes.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="¹H NMR shows broad peak\n or Karl Fischer indicates water?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A3_Yes [label="Re-dry organic solution\nwith MgSO4 before distillation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q4 [label="Impurities still present?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; A4_Yes [label="Improve distillation efficiency\n(Vigreux/packed column)\nor consider column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purity Confirmed", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges Start -> Q1; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Q2; Q1 -> Q2 [label="No"]; Q2 -> A2_Yes [label="Yes"]; A2_Yes -> Q3; Q2 -> Q3 [label="No"]; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> Q4; Q3 -> Q4 [label="No"]; Q4 -> A4_Yes [label="Yes"]; Q4 -> End [label="No"]; } caption: "A decision tree for troubleshooting common purification problems."

References

Technical Support Center: 2-Fluoroethyl Fluoroacetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoroethyl fluoroacetate. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on identifying and minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products are typically related to elimination, hydrolysis, or incomplete reaction. Based on studies of similar fluoroethyl esters, key side products include:

  • Vinyl fluoride: A volatile byproduct formed via an elimination reaction, often promoted by basic conditions and elevated temperatures.

  • 2-Fluoroethanol: Can be present as a result of hydrolysis of the ester bond or as a byproduct during the synthesis of related fluoroethyl compounds.[1]

  • Fluoroacetic acid: The other product of hydrolysis of this compound.

  • Unreacted starting materials: Incomplete conversion is a common issue that can complicate purification.

Q2: How can I minimize the formation of vinyl fluoride in my reaction?

A2: The formation of vinyl fluoride is highly dependent on the reaction conditions. To minimize this side product, consider the following adjustments:

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of the elimination reaction.[1][2]

  • Reaction Time: Shorter reaction times can decrease the formation of vinyl fluoride.[1][2]

  • Base: Use the minimum effective amount of a weaker, non-nucleophilic base. The molar ratio of base to your starting material can have a substantial impact on the yield of elimination products.[1][2]

Q3: What are the expected products of hydrolysis of this compound?

A3: Hydrolysis of this compound will break the ester linkage, yielding fluoroacetic acid and 2-fluoroethanol.[3] This can occur in the presence of water, acids, or bases.

Q4: Are there any specific safety concerns associated with the side products?

A4: Yes. Fluoroacetic acid and its derivatives are highly toxic.[4][5] Vinyl fluoride is a flammable gas. Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling these reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product - Incomplete reaction. - Formation of side products (e.g., vinyl fluoride, hydrolysis products). - Suboptimal reaction conditions (temperature, time, solvent).- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). - Optimize reaction conditions as outlined in the side product minimization section. - Ensure all reagents and solvents are anhydrous if the reaction is moisture-sensitive.
Presence of a volatile impurity in the final product - Likely vinyl fluoride.- Confirm the identity of the impurity using techniques like GC-MS. - If confirmed as vinyl fluoride, adjust reaction conditions (lower temperature, shorter time, less base) in subsequent experiments. - Use a purification method suitable for removing volatile impurities, such as purging with an inert gas or careful distillation.
Product is contaminated with 2-fluoroethanol - Hydrolysis of the starting material or product. - Incomplete removal of 2-fluoroethanol if it was used in the synthesis of the starting material.- Ensure anhydrous reaction conditions. - Purify the final product using a suitable technique like column chromatography or distillation.
Reaction with an amine gives a complex mixture - Potential for multiple reaction pathways: N-alkylation, acylation, and elimination. - The amine may be acting as a base to promote elimination.- Use a non-nucleophilic base if only N-alkylation is desired. - If acylation is the goal, consider converting the amine to a better nucleophile (e.g., its conjugate base) under controlled conditions. - Optimize the stoichiometry of the reagents.

Data on Side Product Formation

The following table summarizes data from a study on the synthesis of a related compound, 2-[¹⁸F]fluoroethyl tosylate, which provides insights into the conditions affecting the formation of vinyl fluoride and 2-fluoroethanol.

Reaction Temperature (°C)Reaction Time (min)Molar Ratio (Base/Precursor)Yield of [¹⁸F]Vinyl Fluoride (%)Yield of 2-[¹⁸F]Fluoroethanol (%)
110100.7~5~8
130150.7~11~28
150200.7~20~35
130150.35~8~15
130151.0~15~32

Data adapted from a study on the synthesis of 2-[¹⁸F]fluoroethyl tosylate and is intended to illustrate trends. Actual yields may vary depending on the specific reaction.[1][2]

Experimental Protocols

Synthesis of Ethyl Fluoroacetate (A Representative Fluoroacetate Ester)

This protocol is adapted from a patented procedure and illustrates a general method for synthesizing fluoroacetate esters.

Materials:

  • Ethyl chloroacetate

  • Potassium fluoride (anhydrous)

  • Sulfolane

  • Cetyltrimethylammonium bromide (phase-transfer catalyst)

  • Acetamide

Procedure:

  • To a 100 mL flask, add 5g of acetamide and 10 mL of sulfolane.

  • Heat the mixture to 165°C for 30 minutes to remove any residual water.

  • Cool the mixture to 120°C.

  • Add 12.255 g (0.1 mol) of ethyl chloroacetate, 7.26 g (0.125 mol) of potassium fluoride, and 1.73 g (0.005 mol) of cetyltrimethylammonium bromide.

  • Maintain the reaction at 120°C for 2 hours.

  • After the reaction is complete, filter the hot mixture to remove inorganic salts.

  • Distill the filtrate at 120°C for 3 hours to obtain the crude ethyl fluoroacetate.

  • Further purification can be achieved by fractional distillation.[6]

Visualizations

experimental_workflow Workflow for Minimizing Side Products start Start Reaction Setup conditions Set Initial Reaction Conditions (Temperature, Time, Base Conc.) start->conditions monitor Monitor Reaction Progress (TLC, GC, etc.) conditions->monitor analyze Analyze Crude Product for Side Products (GC-MS, NMR) monitor->analyze decision Side Products Acceptable? analyze->decision optimize Optimize Conditions: - Lower Temperature - Shorten Time - Adjust Base Ratio decision->optimize No purify Purify Product (Distillation, Chromatography) decision->purify Yes optimize->conditions end End purify->end

Caption: A workflow diagram for optimizing reactions to minimize side product formation.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Product Yield check_conversion Check for Unreacted Starting Material low_yield->check_conversion check_side_products Analyze for Side Products (Elimination, Hydrolysis) low_yield->check_side_products incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Present side_product_issue Significant Side Product Formation check_side_products->side_product_issue Present optimize_conditions Increase Reaction Time/Temp or Add Catalyst incomplete_reaction->optimize_conditions modify_conditions Modify Conditions to Minimize Side Products (See Workflow) side_product_issue->modify_conditions

Caption: A logical diagram for troubleshooting low product yields in this compound reactions.

References

Technical Support Center: 2-Fluoroethyl Fluoroacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Fluoroethyl fluoroacetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods for its synthesis are Fischer esterification of 2-fluoroethanol with fluoroacetic acid and the reaction of 2-fluoroethanol with fluoroacetyl chloride.

Troubleshooting for Fischer Esterification:

  • Incomplete Reaction: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:

    • Use of Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive one (e.g., 2-fluoroethanol).

    • Water Removal: The removal of water as it is formed will shift the equilibrium to the right. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.

    • Catalyst Inactivity: Ensure the acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and used in the appropriate amount (typically 1-5 mol%).

  • Side Reactions: The acidic conditions and elevated temperatures can lead to side reactions.

    • Dehydration of 2-fluoroethanol: This can lead to the formation of vinyl fluoride, which is a volatile byproduct.[1] Lowering the reaction temperature and using a milder acid catalyst may mitigate this.

    • Ether Formation: Self-condensation of 2-fluoroethanol to form bis(2-fluoroethyl) ether can occur. Using a lower reaction temperature and a higher concentration of fluoroacetic acid can disfavor this side reaction.

Troubleshooting for Reaction with Fluoroacetyl Chloride:

  • Reactivity of Fluoroacetyl Chloride: Fluoroacetyl chloride is highly reactive and susceptible to hydrolysis.

    • Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride to fluoroacetic acid.

    • Purity of Fluoroacetyl Chloride: Use freshly distilled or high-purity fluoroacetyl chloride. Impurities can lead to side reactions and lower yields.

  • Stoichiometry and Addition:

    • Incorrect Stoichiometry: Ensure accurate measurement of reactants. A slight excess of the acyl chloride is sometimes used to ensure complete conversion of the alcohol.

    • Slow Addition: The reaction of an alcohol with an acyl chloride is often exothermic. Add the fluoroacetyl chloride dropwise to a cooled solution of 2-fluoroethanol to control the reaction temperature and minimize side reactions. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated.

General Troubleshooting for Both Methods:

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Extraction: Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Distillation: this compound is a volatile liquid. Use a well-controlled distillation setup, such as fractional distillation under reduced pressure, to minimize losses and achieve high purity.

Q2: I am observing unexpected peaks in my NMR spectrum. What are the likely byproducts?

A2: The presence of unexpected peaks in your 1H or 19F NMR spectrum indicates the formation of byproducts. Common impurities include:

  • Unreacted Starting Materials: Residual 2-fluoroethanol or fluoroacetic acid (or its salt).

  • Vinyl Fluoride: Formed from the dehydration of 2-fluoroethanol, particularly under harsh acidic conditions.[1]

  • Bis(2-fluoroethyl) ether: Resulting from the self-condensation of 2-fluoroethanol.

  • Hydrolysis Products: If moisture is present, fluoroacetyl chloride will hydrolyze to fluoroacetic acid.

Careful analysis of the chemical shifts and coupling constants in both 1H and 19F NMR spectra can help identify these impurities.

Q3: How can I effectively purify my this compound?

A3: Purification of this compound typically involves a combination of extraction and distillation.

  • Aqueous Workup: After the reaction is complete, the mixture is typically washed with water to remove any water-soluble impurities and unreacted starting materials. A wash with a dilute base (e.g., sodium bicarbonate solution) can be used to remove any acidic impurities, followed by a brine wash to aid in phase separation.

  • Drying: The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Distillation: The final purification is usually achieved by fractional distillation. Due to the volatility of the product, distillation under reduced pressure is recommended to avoid decomposition at high temperatures.

Data Presentation

Table 1: Comparison of Synthetic Routes for Fluoroacetate Esters

Synthetic RouteReactantsCatalyst/ReagentTypical Yield (%)AdvantagesDisadvantages
Fischer Esterification Carboxylic Acid + AlcoholStrong Acid (e.g., H₂SO₄)60-70 (can be >90 with water removal)Inexpensive reagents, simple procedure.Equilibrium limited, requires harsh conditions, potential for side reactions.
Acyl Chloride + Alcohol Acyl Chloride + AlcoholBase (e.g., Pyridine)>90High yield, fast reaction, not equilibrium limited.Acyl chloride is moisture sensitive and corrosive, generates HCl byproduct.

Note: Yields are generalized for esterification reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Method 1: Synthesis of this compound via Esterification

This protocol is based on the general principles of Fischer esterification and should be optimized for the specific reactants.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add fluoroacetic acid (1.0 eq) and 2-fluoroethanol (1.5 eq).

  • Solvent and Catalyst: Add a suitable solvent for azeotropic water removal, such as toluene. Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method 2: Synthesis of this compound from Fluoroacetyl Chloride

This protocol is based on the general procedure for the synthesis of esters from acyl chlorides and should be optimized.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-fluoroethanol (1.0 eq) and a non-nucleophilic base such as pyridine (1.1 eq) in a dry, inert solvent (e.g., diethyl ether or dichloromethane).

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Add fluoroacetyl chloride (1.05 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Fischer_Esterification_Workflow Reactants Fluoroacetic Acid + 2-Fluoroethanol Setup Round-bottom flask with Dean-Stark trap Reactants->Setup Catalyst Add H₂SO₄ (cat.) and Toluene Setup->Catalyst Reflux Heat to Reflux Catalyst->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Purification Fractional Distillation Workup->Purification Product 2-Fluoroethyl fluoroacetate Purification->Product

Caption: Workflow for Fischer Esterification of this compound.

Acyl_Chloride_Workflow Reactants 2-Fluoroethanol + Pyridine in dry solvent Setup Inert atmosphere flask with dropping funnel Reactants->Setup Addition Dropwise addition of Fluoroacetyl Chloride at 0°C Setup->Addition Reaction Stir at room temperature Addition->Reaction Workup Filtration and Aqueous Workup Reaction->Workup Purification Fractional Distillation Workup->Purification Product 2-Fluoroethyl fluoroacetate Purification->Product Side_Reactions cluster_fischer Potential Side Reactions cluster_acyl Potential Side Reactions Fischer Fischer Esterification (Acidic, Heat) Dehydration Dehydration of 2-Fluoroethanol Fischer->Dehydration Ether_Formation Ether Formation Fischer->Ether_Formation Acyl_Chloride Acyl Chloride Reaction (Base) Hydrolysis Hydrolysis of Fluoroacetyl Chloride Acyl_Chloride->Hydrolysis

References

optimizing temperature for 2-Fluoroethyl fluoroacetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Fluoroethyl Fluoroacetate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. While specific literature on the optimization of this compound synthesis is limited, this guide is built upon established principles of organic chemistry, particularly Fischer esterification, and addresses common challenges encountered during the synthesis of related fluorinated esters.

Proposed Synthesis Route: Fischer Esterification

A plausible and common method for the synthesis of this compound is the Fischer esterification of fluoroacetic acid with 2-fluoroethanol, in the presence of an acid catalyst. The reaction is a reversible equilibrium, and optimization of parameters, especially temperature, is crucial for maximizing yield and purity.[1][2][3]

Reaction: Fluoroacetic Acid + 2-Fluoroethanol ⇌ this compound + Water

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my yield of this compound consistently low?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Several factors, primarily influenced by temperature, could be the cause:

  • Incomplete Reaction: The reaction may not have reached completion. Insufficient temperature can lead to a slow reaction rate, requiring longer reaction times. Conversely, a temperature that is too high might not necessarily increase the yield if the equilibrium is unfavorable at that temperature.

  • Equilibrium Position: The forward reaction (esterification) is in equilibrium with the reverse reaction (hydrolysis). The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.[2]

  • Sub-optimal Temperature:

    • Too Low: If the temperature is too low, the reaction rate will be very slow, and the reaction may not reach equilibrium within a practical timeframe.

    • Too High: Excessively high temperatures can lead to the dehydration of 2-fluoroethanol to form side products or cause decomposition of the reactants or product.

Troubleshooting Steps:

  • Increase Reaction Time: If you suspect the reaction has not reached equilibrium, increase the reaction time at the current temperature.

  • Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product side.[2]

  • Optimize Temperature: Conduct a series of small-scale experiments at varying temperatures (e.g., in 10°C increments) to find the optimal balance between reaction rate and equilibrium position.

Q2: What are the common impurities I should expect, and how does temperature influence their formation?

A2: Common impurities include unreacted starting materials, water, and side-products. Temperature plays a significant role in the formation of these impurities:

  • Unreacted Fluoroacetic Acid and 2-Fluoroethanol: These will be present if the reaction does not go to completion. Lower temperatures will result in a higher proportion of unreacted starting materials for a given reaction time.

  • Bis(2-fluoroethyl) ether: At higher temperatures, the acid catalyst can promote the dehydration of 2-fluoroethanol to form the corresponding ether. This is a common side reaction for alcohols in the presence of a strong acid.

  • Decomposition Products: Fluorinated compounds can be susceptible to decomposition at high temperatures. The specific decomposition products will depend on the stability of the ester and starting materials. Discoloration of the reaction mixture (e.g., turning brown or black) is often an indicator of decomposition.

Troubleshooting Steps:

  • Monitor Reaction by TLC or GC: Track the consumption of starting materials and the formation of the product and any byproducts over time at different temperatures.

  • Lower the Temperature: If you observe significant formation of side-products like ethers or signs of decomposition, reduce the reaction temperature. It may be necessary to compensate with a longer reaction time.

  • Purification: Use fractional distillation to separate the desired ester from lower-boiling starting materials and higher-boiling side-products.

Q3: How do I determine the optimal temperature for my synthesis?

A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions and decomposition. A systematic approach is recommended:

  • Literature Review: Although specific data for this reaction is scarce, review the conditions used for similar esterifications.

  • Scouting Reactions: Set up a series of small-scale parallel reactions, keeping all other parameters (reactant ratios, catalyst concentration, reaction time) constant, but vary the temperature in a systematic way (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Analysis: Analyze the crude reaction mixture from each temperature point by a quantitative method like GC or NMR to determine the yield of this compound and the percentage of key impurities.

  • Data Tabulation: Organize your results in a table to clearly see the trends and identify the temperature that gives the best balance of yield and purity.

Data Presentation: Example Tables for Temperature Optimization

Table 1: Effect of Temperature on Yield and Purity of this compound

Experiment IDTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC)Observations
T-0160123598Slow reaction
T-0270125597Moderate reaction rate
T-0380127595Good conversion, minor impurities
T-0490128290Increased side-product formation
T-05100127885Significant side-products, slight discoloration

Table 2: Impurity Profile at Different Temperatures

Temperature (°C)Unreacted Fluoroacetic Acid (%)Unreacted 2-Fluoroethanol (%)Bis(2-fluoroethyl) ether (%)Other Impurities (%)
603033<0.51.5
7020230.81.2
8010121.51.5
90584.03.0
100467.05.0

Experimental Protocols

General Protocol for the Synthesis of this compound via Fischer Esterification

Materials:

  • Fluoroacetic acid

  • 2-Fluoroethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate (drying agent)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or Dichloromethane (extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add fluoroacetic acid (1.0 eq).

  • Reagents: Add 2-fluoroethanol (1.5 eq) to the flask. The excess alcohol helps to shift the equilibrium towards the product.[2]

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) using an oil bath. If using a Dean-Stark trap, ensure it is filled with a suitable solvent to collect the water produced.

  • Monitoring: Monitor the progress of the reaction by TLC or by observing the amount of water collected in the Dean-Stark trap.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted fluoroacetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Is the reaction going to completion? (Check via TLC/GC) start->check_completion increase_time Increase reaction time check_completion->increase_time No check_equilibrium Is water being removed effectively? check_completion->check_equilibrium Yes increase_time->check_completion use_dean_stark Use a Dean-Stark trap or add a dehydrating agent check_equilibrium->use_dean_stark No check_temp Is the temperature optimized? check_equilibrium->check_temp Yes use_dean_stark->check_completion temp_too_low Temperature may be too low. Reaction is too slow. check_temp->temp_too_low No temp_too_high Temperature may be too high. Side reactions or decomposition occurring. check_temp->temp_too_high Side products observed? solution Yield Optimized check_temp->solution Yes increase_temp Incrementally increase temperature and monitor for side products. temp_too_low->increase_temp increase_temp->solution decrease_temp Decrease temperature and increase reaction time. temp_too_high->decrease_temp decrease_temp->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Progress cluster_workup Workup cluster_purification Purification reagents 1. Combine Fluoroacetic Acid and 2-Fluoroethanol catalyst 2. Add Acid Catalyst reagents->catalyst heat 3. Heat to Target Temperature catalyst->heat monitor 4. Monitor by TLC/GC and collect water (if using Dean-Stark) heat->monitor cool 5. Cool Reaction Mixture monitor->cool extract 6. Dilute and Extract cool->extract wash 7. Wash with NaHCO3 and Brine extract->wash dry 8. Dry and Concentrate wash->dry distill 9. Fractional Distillation dry->distill product Pure this compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

References

effect of solvent on 2-Fluoroethyl fluoroacetate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Fluoroethyl fluoroacetate. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is highly toxic if inhaled, ingested, or in contact with skin.[1][2][3] All handling should be performed in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of exposure, seek immediate medical attention.[5][6]

Q2: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?

A2: The choice of solvent significantly influences the reaction rate and mechanism.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the nucleophile and any carbocation intermediates. This stabilization of the nucleophile can decrease the rate of SN2 reactions. However, they are effective at stabilizing the transition state and carbocation intermediates in SN1 reactions, thus accelerating them.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent for SN2 reactions. They solvate cations but not the anionic nucleophiles, leaving the nucleophile "naked" and more reactive.

  • Nonpolar solvents (e.g., hexane, toluene) are generally poor choices for reactions involving polar reactants like this compound and ionic nucleophiles due to low solubility.

Q3: Can this compound undergo hydrolysis? What are the expected products?

A3: Yes, this compound can undergo hydrolysis, especially under acidic or basic conditions.[7]

  • Acid-catalyzed hydrolysis will yield fluoroacetic acid and 2-fluoroethanol. This reaction is typically reversible.[7]

  • Base-catalyzed hydrolysis (saponification) will yield a salt of fluoroacetic acid (e.g., sodium fluoroacetate) and 2-fluoroethanol. This reaction is generally irreversible.[7]

Q4: What are potential side reactions to be aware of when using this compound?

A4: Besides the desired substitution or hydrolysis, potential side reactions include:

  • Elimination reactions (E2 or E1) , especially with bulky or strongly basic nucleophiles, can lead to the formation of vinyl fluoroacetate.

  • Transesterification can occur if the reaction is performed in an alcohol solvent, where the solvent itself acts as a nucleophile, replacing the 2-fluoroethoxy group.[8]

  • Decomposition at high temperatures can lead to the formation of various degradation products.

Troubleshooting Guides

Issue 1: Slow or incomplete reaction in a nucleophilic substitution.

Possible Cause Suggested Solution
Inappropriate solvent choice. For SN2 reactions, switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophile reactivity. For SN1 reactions, a polar protic solvent like ethanol or a mixture of water and a co-solvent may be more suitable.
Low reaction temperature. Increase the reaction temperature. Monitor for potential side reactions or decomposition at elevated temperatures.
Poor nucleophile strength. Consider using a stronger nucleophile. If using a salt, ensure it is fully dissolved. Phase-transfer catalysts can be beneficial in biphasic systems.
Moisture in the reaction. If your nucleophile is sensitive to water, ensure all reagents and solvents are anhydrous.

Issue 2: Formation of unexpected byproducts.

Possible Cause Suggested Solution
Transesterification with alcohol solvent. Use a non-alcoholic solvent, such as THF, acetonitrile, or DMF.
Elimination side reactions. Use a less sterically hindered or less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination.
Decomposition of starting material or product. Run the reaction at a lower temperature for a longer duration. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive).

Issue 3: Difficulty in product purification.

Possible Cause Suggested Solution
Product is soluble in the aqueous phase during workup. If the product is polar, minimize the volume of water used for washing. Back-extract the aqueous layer with a suitable organic solvent. Consider using a salting-out effect by saturating the aqueous layer with NaCl.
Co-elution of product and starting material during chromatography. Optimize the solvent system for column chromatography to improve separation. Consider alternative purification techniques like distillation or recrystallization if applicable.
Product is volatile. Use a rotary evaporator at a lower temperature and pressure to remove the solvent. For highly volatile products, consider purification by distillation.

Data Presentation

Table 1: Predicted Relative Reaction Rates of a Nucleophilic Substitution Reaction with this compound in Various Solvents.

(Note: The following data is illustrative and based on general principles of chemical kinetics. Actual reaction rates will depend on the specific nucleophile, concentration, and temperature.)

SolventSolvent TypeDielectric Constant (approx.)Predicted Relative Rate (SN2)Predicted Relative Rate (SN1)
MethanolPolar Protic331100
EthanolPolar Protic240.550
WaterPolar Protic800.1>1000
DMSOPolar Aprotic4710001
DMFPolar Aprotic378005
AcetonitrilePolar Aprotic3750010
THFBorderline Polar Aprotic7.6500.1
TolueneNonpolar2.4<1<0.01

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2) of this compound

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction Initiation: Add this compound (1.0 equivalent) to the solution dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent mixture, such as THF/water or ethanol/water.[8]

  • Hydrolysis: Add an aqueous solution of a base (e.g., 1.5 equivalents of NaOH or LiOH) to the flask.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extraction and Purification: Extract the product (fluoroacetic acid) with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting fluoroacetic acid may require further purification. The 2-fluoroethanol will likely remain in the aqueous layer but can also be extracted.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Nucleophile in Anhydrous Solvent starting_material Add 2-Fluoroethyl fluoroacetate reagents->starting_material Dropwise heating Heat and Stir starting_material->heating monitoring Monitor by TLC/GC heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Dry and Purify (Chromatography) extraction->purification

Caption: General workflow for a nucleophilic substitution reaction.

Caption: Logical relationship of solvent type on reaction mechanism.

References

Technical Support Center: Synthesis of 2-Fluoroethyl Fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Fluoroethyl fluoroacetate.

Troubleshooting Guide

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Verify Reagent Purity: Ensure starting materials, particularly the fluoride source and the halo-precursor, are of high purity and anhydrous. - Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. Prolonged reaction times or excessively high temperatures can lead to side product formation.
Side Reactions - Control Temperature: Maintain a consistent and optimal reaction temperature. Excursions can favor the formation of byproducts. - Molar Ratio of Reactants: Adjust the molar ratio of the fluoride source to the halo-precursor. An excess of the fluoride source can sometimes drive the reaction to completion, but a large excess may lead to unwanted side reactions.
Product Loss During Workup - Extraction Efficiency: Ensure the pH of the aqueous phase is optimized for the extraction of the ester. Use an appropriate organic solvent in sufficient quantities for extraction. - Distillation/Purification Losses: Use a high-efficiency distillation column and carefully control the vacuum and temperature to prevent co-distillation with impurities or thermal decomposition.

Problem: Presence of Unreacted Starting Materials in the Final Product

Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, NMR) and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature in small increments, while monitoring for the formation of impurities.
Poor Reagent Reactivity - Activate Fluoride Source: If using a salt like potassium fluoride, ensure it is finely powdered and thoroughly dried to maximize its surface area and reactivity. The use of phase-transfer catalysts can also enhance reactivity.

Problem: Identification of Specific Impurities

Impurity Likely Source Mitigation Strategy
2-Fluoroethanol Hydrolysis of the ester product during workup or as a byproduct from the reaction of the fluoride source with any residual water and ethylene oxide (if used as a precursor).- Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. - Neutral Workup: Avoid acidic or basic conditions during the aqueous workup to prevent ester hydrolysis.
Vinyl Fluoride Elimination side reaction, particularly at higher temperatures.- Lower Reaction Temperature: Operate at the lowest effective temperature to disfavor the elimination pathway.
Unreacted Halo-Precursor (e.g., 2-Chloroethyl Chloroacetate) Incomplete reaction.- Optimize Reaction Conditions: See "Low Yield" section for optimizing reaction time, temperature, and reagent ratios.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

A1: The most common route is likely the nucleophilic substitution of a di-halo precursor, such as 2-chloroethyl chloroacetate, with a fluoride source, like potassium fluoride. Critical parameters to control are:

  • Reaction Temperature: To balance reaction rate with the minimization of side reactions like elimination.

  • Reaction Time: To ensure complete conversion of the starting material.

  • Purity and Stoichiometry of Reactants: To achieve high conversion and minimize impurities from side reactions.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the substitution reaction.

Q2: How can I effectively remove 2-fluoroethanol from my final product?

A2: 2-Fluoroethanol has a different boiling point from this compound, so fractional distillation is a primary method for separation. Careful control of the distillation parameters (temperature, pressure, and column efficiency) is crucial for effective separation.

Q3: What analytical techniques are recommended for monitoring the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the desired product and identify impurities. ¹⁹F NMR is particularly useful for detecting fluorine-containing byproducts.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the presence of the ester.

Q4: Can a phase-transfer catalyst improve the synthesis?

A4: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially when using a solid fluoride source like potassium fluoride in a liquid organic phase. The catalyst helps to transfer the fluoride anion into the organic phase, increasing its effective concentration and reactivity, which can lead to milder reaction conditions and potentially fewer side products.

Experimental Protocols

Synthesis of this compound via Nucleophilic Fluorination

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloroethyl chloroacetate

  • Anhydrous Potassium Fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium fluoride (1.2 equivalents) and the phase-transfer catalyst (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Heat the suspension to the desired reaction temperature (e.g., 80°C) with vigorous stirring.

  • Slowly add 2-chloroethyl chloroacetate (1 equivalent) to the heated suspension.

  • Monitor the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium chloride byproduct and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of reaction temperature on the purity of this compound and the formation of key impurities.

Reaction Temperature (°C)Purity of this compound (%)2-Fluoroethanol (%)Vinyl Fluoride (%)
609231
809522
1009045
1208568

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.

Visualizations

Synthesis_Pathway Reactants 2-Chloroethyl Chloroacetate + Potassium Fluoride Product This compound Reactants->Product Desired Reaction (Nucleophilic Substitution) Impurity2 Vinyl Fluoride Reactants->Impurity2 Elimination (High Temp) Impurity1 2-Fluoroethanol Product->Impurity1 Hydrolysis (Workup)

Caption: Reaction pathway for the synthesis of this compound and formation of major impurities.

Troubleshooting_Workflow Start Low Purity or Yield Check_Reaction Analyze Crude Product (GC-MS, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Conditions Increase Time/Temp Check Reagent Purity Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Conditions->Check_Reaction Lower_Temp Lower Reaction Temp Side_Products->Lower_Temp Yes Purification_Issue Check Purification Step Side_Products->Purification_Issue No Lower_Temp->Check_Reaction End High Purity Product Purification_Issue->End

Caption: A logical workflow for troubleshooting low purity in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Fluoroethyl fluoroacetate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can arise from several factors related to starting materials, reaction conditions, or workup procedures.

Possible Causes and Solutions:

Cause Recommended Action
Poor Quality Starting Materials Ensure the purity of fluoroacetic acid and 2-fluoroethanol. Impurities can interfere with the catalyst and reaction mechanism. Consider purification of starting materials if their purity is uncertain.
Inactive Catalyst For acid-catalyzed esterification, ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) has not been deactivated by moisture. Use freshly opened or properly stored catalysts.
Presence of Water Fischer esterification is an equilibrium reaction. The presence of water in the starting materials or solvent will shift the equilibrium towards the reactants, reducing the yield.[1] Use anhydrous solvents and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms during the reaction.[1]
Suboptimal Reaction Temperature Ensure the reaction is conducted at the optimal temperature for the chosen catalyst system. For Fischer esterification, this typically involves heating to reflux.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC, GC, or NMR. If the reaction has not reached completion, consider extending the reaction time.
Product Loss During Workup This compound is a volatile compound. Avoid excessive heat during solvent removal (rotoevaporation).[2] During aqueous extraction, ensure complete separation of the organic layer. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Issue 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in a GC/NMR spectrum indicates the formation of impurities.

Possible Side Reactions and Mitigation Strategies:

  • Dehydration of 2-Fluoroethanol: Under strong acidic conditions and high temperatures, 2-fluoroethanol can dehydrate to form vinyl fluoride, a volatile side product.[3][4][5]

    • Solution: Carefully control the reaction temperature and consider using a milder acid catalyst.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of fluoroacetic acid and 2-fluoroethanol in the final product.

    • Solution: Drive the reaction to completion by using an excess of one reactant (typically the less expensive one) or by removing water.[1]

  • Hydrolysis of the Ester: During workup, exposure of the product to aqueous acid or base can lead to hydrolysis back to the starting materials.

    • Solution: Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.[6] Perform extractions promptly and avoid prolonged contact with aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most probable methods for synthesizing this compound are:

  • Fischer Esterification: This involves the reaction of fluoroacetic acid with 2-fluoroethanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][7]

  • Halogen Exchange followed by Esterification: This is a two-step process. First, a fluoroacetate salt (e.g., potassium fluoroacetate) is formed, which then reacts with a 2-fluoroethyl derivative with a good leaving group (e.g., 2-fluoroethyl tosylate).

  • Transesterification: This would involve reacting a different ester of fluoroacetic acid (e.g., methyl fluoroacetate) with 2-fluoroethanol in the presence of an acid or base catalyst.

Q2: How can I improve the yield of my Fischer esterification reaction?

A2: To improve the yield of an equilibrium-limited reaction like Fischer esterification, you can:

  • Use an Excess of One Reactant: Using a large excess of either 2-fluoroethanol or fluoroacetic acid can shift the equilibrium towards the product side.[1]

  • Remove Water: As water is a product of the reaction, its removal will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

Q3: What is a suitable method for purifying the final product?

A3: A typical purification procedure involves:

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.[6]

  • Extraction: Extract the ester into a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Carefully remove the solvent using a rotary evaporator, being mindful of the product's volatility.[2]

  • Distillation: For high purity, fractional distillation under reduced pressure is recommended.

Q4: Are there any specific safety precautions I should take when working with fluoroacetates?

A4: Yes, fluoroacetic acid and its derivatives are highly toxic. It is crucial to handle these compounds with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a general guideline based on the principles of Fischer esterification.

Materials:

  • Fluoroacetic acid

  • 2-Fluoroethanol (in 3-fold molar excess)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Anhydrous toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add fluoroacetic acid and anhydrous toluene.

  • Add the 3-fold molar excess of 2-fluoroethanol.

  • Carefully add the catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Fluoroacetic Acid, 2-Fluoroethanol, and Solvent add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to Reflux with Water Removal (Dean-Stark) add_catalyst->reflux monitor Monitor Progress (TLC/GC) reflux->monitor monitor->reflux Incomplete neutralize Neutralize with NaHCO₃ Solution monitor->neutralize Complete extract Extract with Organic Solvent neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Removal (Rotovap) dry->evaporate distill Vacuum Distillation evaporate->distill end_product Pure 2-Fluoroethyl fluoroacetate distill->end_product

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Reagent/Solvent Quality start->cause1 cause2 Reaction Conditions start->cause2 cause3 Workup Procedure start->cause3 sol1a Purify Starting Materials cause1->sol1a sol1b Use Anhydrous Solvents cause1->sol1b sol2a Optimize T° and Time cause2->sol2a sol2b Ensure Catalyst Activity cause2->sol2b sol2c Remove Water (Dean-Stark) cause2->sol2c sol3a Careful Solvent Removal cause3->sol3a sol3b Back-extract Aqueous Layer cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Production of 2-Fluoroethyl Fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Fluoroethyl fluoroacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most common and direct method for the laboratory synthesis of this compound is the Fischer-Speier esterification of 2-fluoroethanol with fluoroacetic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2] To drive the reaction toward the product, it is common to use an excess of one reactant, typically the less expensive or more easily removable one, and to remove the water formed during the reaction.[3]

An alternative, more reactive method involves the use of fluoroacetyl chloride instead of fluoroacetic acid.[3][4] This reaction is generally faster and not reversible, but requires careful handling due to the hazardous nature of fluoroacetyl chloride.[5][6][7][8]

Q2: What are the primary safety concerns associated with the production of this compound?

A2: The production of this compound involves several significant safety hazards:

  • High Toxicity: this compound and its precursors, particularly fluoroacetic acid and its derivatives, are highly toxic.[1][9] Inhalation, ingestion, or skin contact can be fatal.[6] It is imperative to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[5]

  • Corrosive Reagents: Strong acid catalysts like sulfuric acid are corrosive.[10] Fluoroacetyl chloride reacts violently with water and is corrosive to the respiratory tract.[11]

  • Exothermic Reactions: Esterification reactions can be exothermic.[12][13] On a larger scale, the heat generated can become difficult to dissipate, potentially leading to a runaway reaction. Proper temperature control and monitoring are crucial during scale-up.[14]

  • Hazardous Byproducts: Depending on the reaction conditions, hazardous byproducts such as hydrogen fluoride can be generated, particularly if side reactions or degradation occur at high temperatures.

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Potential byproducts include:

  • Water: A primary byproduct of Fischer esterification.

  • Unreacted Starting Materials: Residual 2-fluoroethanol and fluoroacetic acid (or its derivatives).

  • Vinyl Fluoride: Can be formed via an elimination reaction of 2-fluoroethanol, especially at elevated temperatures.

  • Side-products from Degradation: At higher temperatures, unwanted exothermic side reactions can lead to the formation of over-nitrated products if nitrating agents are present, or other decomposition products.[15]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction due to equilibrium limitations in Fischer esterification.[3]- Use a large excess of one reactant (e.g., 2-fluoroethanol).[3]- Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[3]- Increase the catalyst loading or use a stronger acid catalyst.[2]- Increase the reaction time or temperature (monitor for byproduct formation).
Insufficient catalyst activity.- Ensure the acid catalyst is not old or hydrated.- Consider using a different catalyst, such as a Lewis acid.[2]
Product loss during workup The product is partially soluble in the aqueous phase during extraction.- Use a suitable organic solvent for extraction and perform multiple extractions.- Minimize the volume of water used for washing.
Product loss during distillation.- Use a fractional distillation setup for better separation.- Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of unreacted 2-fluoroethanol Incomplete reaction or insufficient removal during purification.- Drive the reaction to completion using the methods described for low yield.- Optimize distillation conditions to effectively separate the product from the lower-boiling 2-fluoroethanol.
Presence of unreacted fluoroacetic acid Incomplete reaction or inefficient removal during workup.- Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. Use caution as this can be an exothermic reaction.
Presence of unknown impurities Side reactions due to high temperatures or incorrect stoichiometry.- Analyze the impurity profile using GC-MS to identify the byproducts.[16][17][18][19]- Lower the reaction temperature to minimize the formation of elimination or degradation products.- Ensure precise control over reagent stoichiometry.

Scale-Up Challenges

Challenge Consideration Mitigation Strategy
Heat Management Esterification reactions are often exothermic, and the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.[12][13][15]- Conduct calorimetric studies (e.g., DSC or reaction calorimetry) to determine the heat of reaction.[2]- Use a reactor with a high heat transfer capacity (e.g., jacketed reactor with efficient cooling).- Control the rate of addition of the limiting reagent to manage the rate of heat generation.[13]
Mixing Inadequate mixing can lead to localized hot spots and non-uniform reaction rates, resulting in lower yields and increased byproduct formation.[12]- Select an appropriate agitator and agitation speed for the reactor volume and viscosity of the reaction mixture.- Ensure the reactor design promotes efficient mixing.
Safety The hazards associated with toxic and corrosive materials are amplified at a larger scale.[20]- Conduct a thorough hazard and operability (HAZOP) study before scaling up.- Implement robust containment measures and emergency shutdown procedures.- Ensure all personnel are trained on the specific hazards of the reaction and the emergency response plan.
Purification Distillation at a larger scale requires careful control of pressure and temperature to avoid thermal degradation and ensure efficient separation.- Optimize distillation parameters at the pilot scale before moving to full production.- Consider using a packed column for more efficient fractional distillation.- Ensure the vacuum system is appropriately sized for the scale of operation.

Experimental Protocols

Fischer-Speier Esterification of 2-Fluoroethanol

Materials:

  • 2-Fluoroethanol

  • Fluoroacetic acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-fluoroethanol (1.2 equivalents), fluoroacetic acid (1.0 equivalent), and toluene.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%) to the mixture while stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Esterification using Fluoroacetyl Chloride

Materials:

  • 2-Fluoroethanol

  • Fluoroacetyl chloride

  • Anhydrous inert solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2-fluoroethanol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add fluoroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by GC or TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: 2-Fluoroethanol Fluoroacetic Acid Acid Catalyst reaction Fischer Esterification (Reflux with Dean-Stark) start->reaction quench Cooling & Quenching reaction->quench extraction Liquid-Liquid Extraction (Wash with NaHCO3) quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation product Pure 2-Fluoroethyl Fluoroacetate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Reaction (Equilibrium) problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Product Loss During Workup problem->cause3 solution1a Use Excess Reagent cause1->solution1a solution1b Remove Water cause1->solution1b solution2a Optimize Temperature/Time cause2->solution2a solution2b Check Catalyst cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Fractional Distillation cause3->solution3b

Caption: Troubleshooting logic for low product yield.

scaleup_considerations center Scale-Up of This compound Production heat Heat Management (Exotherm Control) center->heat mixing Efficient Mixing (Prevent Hotspots) center->mixing safety Enhanced Safety Protocols (HAZOP) center->safety purification Purification at Scale (Vacuum Distillation) center->purification

References

Technical Support Center: Analysis of 2-Fluoroethyl Fluoroacetate Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-fluoroethyl fluoroacetate and the subsequent analysis of byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected peaks in my GC-MS chromatogram after the synthesis of this compound. How can I identify them?

A1: Unexpected peaks likely correspond to byproducts from the synthesis, unreacted starting materials, or contaminants. The most common byproducts depend on the synthetic route. For a typical esterification of 2-fluoroethanol with a fluoroacetyl derivative, potential byproducts include unreacted 2-fluoroethanol, di-fluoroethyl ether, and degradation products like vinyl fluoride. Compare the mass spectra of your unknown peaks with the data in Table 1. Also, consider the possibility of solvent impurities or contaminants from your glassware.

Q2: My peak for this compound is showing significant tailing. What could be the cause?

A2: Peak tailing for fluorinated compounds can be due to several factors:

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with the analyte. Ensure you are using a deactivated liner and a high-quality, low-bleed GC column suitable for polar compounds.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing. Try trimming the first few centimeters of the column.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector to avoid dead volume.

Q3: I am not seeing any peaks in my chromatogram, or the peaks are very small.

A3: This issue can stem from several sources:

  • Injection Problem: Check your syringe for blockage or damage. Verify that the autosampler is correctly aligned and injecting the sample.

  • System Leak: A leak in the GC inlet or column connections can prevent the sample from reaching the detector. Perform a leak check of the system.

  • MS Detector Issue: Verify that the mass spectrometer is properly tuned and that the filament is on. Check for vacuum leaks in the MS system.

  • Low Analyte Concentration: Your reaction may have a low yield, or your sample may be too dilute. Try injecting a more concentrated sample or a standard of your target compound.

Q4: The mass spectrum of my main peak does not match the expected fragmentation for this compound. What should I do?

A4: First, confirm the identity of your starting materials. Impurities in the 2-fluoroethanol or fluoroacetyl source can lead to the formation of incorrect products. Consider the possibility of thermal decomposition in the GC inlet. Lowering the inlet temperature may help. Also, verify the calibration and tune of your mass spectrometer.

Table 1: Potential Byproducts in this compound Synthesis and their GC-MS Identification

Compound NamePlausible OriginExpected Retention Time (Relative)Key Mass-to-Charge Ratios (m/z)
2-FluoroethanolUnreacted starting materialLower than product64 (M+), 45, 33, 31
Vinyl FluorideElimination reaction byproductVolatile, very early eluting46 (M+), 45, 27
2-Chloroethyl fluoroacetateIncomplete fluorination of a chlorinated precursorSimilar to product142/144 (M+, Cl isotope pattern), 81, 63/65
Di-fluoroethyl etherSelf-condensation of 2-fluoroethanolHigher than 2-fluoroethanol110 (M+), 91, 63, 45
Ethyl FluoroacetateIsomeric impurity from starting materialsSimilar to product106 (M+), 79, 61, 43

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a chemically plausible method for the synthesis of this compound. Warning: Fluoroacetates are highly toxic. All work should be conducted in a certified fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoroethanol (1.0 eq) and a suitable solvent (e.g., anhydrous diethyl ether).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add fluoroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A non-nucleophilic base such as pyridine (1.2 eq) may be added to scavenge the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation.

GC-MS Protocol for Byproduct Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • MSD Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-300.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the GC-MS analysis of this compound synthesis products.

G start Problem with GC-MS Analysis no_peaks No Peaks / Very Small Peaks start->no_peaks Symptom bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Symptom extra_peaks Unexpected Peaks start->extra_peaks Symptom wrong_spectrum Incorrect Mass Spectrum start->wrong_spectrum Symptom check_injection Check Syringe & Injection no_peaks->check_injection Troubleshoot check_leaks Perform Leak Check (Inlet/MS) no_peaks->check_leaks Troubleshoot check_ms Verify MS Tune & Filament Status no_peaks->check_ms Troubleshoot check_concentration Check Sample Concentration no_peaks->check_concentration Troubleshoot check_column Inspect Column Installation & Trim Inlet bad_shape->check_column Troubleshoot check_liner Use Deactivated Liner bad_shape->check_liner Troubleshoot check_temp Optimize Inlet Temperature bad_shape->check_temp Troubleshoot check_byproducts Compare with Byproduct Table (Table 1) extra_peaks->check_byproducts Troubleshoot check_blanks Run Solvent/Method Blanks extra_peaks->check_blanks Troubleshoot check_starting_materials Analyze Starting Materials extra_peaks->check_starting_materials Troubleshoot check_ms_cal Verify MS Calibration/Tune wrong_spectrum->check_ms_cal Troubleshoot check_inlet_temp Lower Inlet Temperature (Thermal Degradation?) wrong_spectrum->check_inlet_temp Troubleshoot confirm_sm Confirm Purity of Starting Materials wrong_spectrum->confirm_sm Troubleshoot solution Problem Resolved check_injection->solution check_leaks->solution check_ms->solution check_concentration->solution check_column->solution check_liner->solution check_temp->solution check_byproducts->solution check_blanks->solution check_starting_materials->solution check_ms_cal->solution check_inlet_temp->solution confirm_sm->solution

Caption: Troubleshooting workflow for GC-MS analysis.

Validation & Comparative

A Comparative Guide to 2-Fluoroethyl Fluoroacetate and Ethyl Fluoroacetate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorinated building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. Among the myriad of available reagents, 2-fluoroethyl fluoroacetate and its isomer, ethyl fluoroacetate, are two esters of fluoroacetic acid that, despite their structural similarity, exhibit distinct characteristics in their synthesis and potential applications. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid in the selection process for your research and development needs.

At a Glance: Key Differences

FeatureThis compoundEthyl Fluoroacetate
Structure FCH₂COOCH₂CH₂FFCH₂COOCH₂CH₃
Key Distinction Fluorine on both the acyl and alcohol moietiesFluorine only on the acyl moiety
Reactivity Potentially higher reactivity in certain applications due to the presence of two fluorine atomsA versatile and widely used fluorinated building block
Toxicity Expected to be highly toxic, similar to other fluoroacetatesKnown to be highly toxic

Synthesis and Performance: A Head-to-Head Comparison

The synthetic routes to this compound and ethyl fluoroacetate, along with their performance in specific applications, highlight their practical differences.

Synthesis of Ethyl Fluoroacetate

The synthesis of ethyl fluoroacetate is well-documented, with several established methods. A common and efficient approach involves the nucleophilic substitution of a halogen in ethyl chloroacetate with a fluoride ion.

Table 1: Experimental Data for the Synthesis of Ethyl Fluoroacetate

MethodReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Halogen ExchangeEthyl chloroacetate, Potassium fluorideCetyltrimethylammonium bromide / Sulfolane, Acetamide120283.5Not specified[1]
Halogen ExchangeEthyl chloroacetate, Potassium fluoride1-Butyl-3-methylimidazolium bromide / N,N-Dimethylformamide130372.47Not specified[2]
Halogen ExchangeEthyl chloroacetate, Potassium fluoride solid dispersionNone20399.199.7[3]
Halogen ExchangeEthyl chloroacetate, Potassium fluoride solid dispersionNone25598.499.8[3]

Experimental Protocol: Halogen Exchange using Potassium Fluoride Solid Dispersion [3]

This method demonstrates a high-yield synthesis of ethyl fluoroacetate.

  • Preparation of Potassium Fluoride Solid Dispersion:

    • Dissolve 60 parts of potassium fluoride in 100 parts of water with stirring.

    • Add 6 parts of micropowder silica gel to the solution and continue stirring for 45 minutes.

    • Remove the water via rotary evaporation and dry the solid to obtain the potassium fluoride solid dispersion.

  • Synthesis of Ethyl Fluoroacetate:

    • In a reaction vessel, combine ethyl chloroacetate and the prepared potassium fluoride solid dispersion in a 1:1 molar ratio.

    • Stir the mixture at 20°C for 3 hours.

    • Separate the solid and liquid phases to obtain ethyl fluoroacetate.

Synthesis of this compound

Detailed experimental protocols for the synthesis of non-radiolabeled this compound are less commonly reported in the literature. However, a standard and logical approach would be the Fischer esterification of 2-fluoroethanol with fluoroacetic acid.

Proposed Experimental Protocol: Fischer Esterification

This proposed protocol is based on the well-established Fischer esterification reaction.[4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of fluoroacetic acid and a 10-fold excess of 2-fluoroethanol, which also serves as the solvent.

    • Add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

    • The reaction is driven to completion by the large excess of the alcohol.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Note: As this is a proposed protocol, the yield and purity would need to be determined experimentally.

Applications in Research and Development

Both this compound and ethyl fluoroacetate serve as important intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The presence of the fluorine atom(s) can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

Mechanism of Toxicity: The Aconitase Inhibition Pathway

A critical consideration for researchers working with fluoroacetates is their high toxicity. Both this compound and ethyl fluoroacetate are expected to be toxic due to their in vivo conversion to fluoroacetate, which then undergoes "lethal synthesis". This metabolic pathway results in the potent inhibition of the Krebs cycle, leading to cellular energy deprivation.

The key steps in the toxicity pathway are as follows:

  • Hydrolysis: The ester is hydrolyzed in the body to release fluoroacetate.

  • Conversion to Fluoroacetyl-CoA: Fluoroacetate is converted to fluoroacetyl-CoA.

  • Lethal Synthesis: Fluoroacetyl-CoA enters the Krebs cycle and is condensed with oxaloacetate by citrate synthase to form fluorocitrate.

  • Aconitase Inhibition: Fluorocitrate potently and irreversibly inhibits the enzyme aconitase, blocking the conversion of citrate to isocitrate.

  • Citrate Accumulation and Energy Depletion: The blockage of the Krebs cycle leads to an accumulation of citrate and a severe deficit in cellular energy (ATP) production.

Toxicity_Pathway cluster_0 In Vivo Metabolism cluster_1 Krebs Cycle Disruption cluster_2 Cellular Consequences Fluoroacetate Ester 2-Fluoroethyl Fluoroacetateor Ethyl Fluoroacetate Fluoroacetate Fluoroacetate Fluoroacetate Ester->Fluoroacetate Hydrolysis Fluoroacetyl-CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl-CoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate Fluoroacetyl-CoA->Fluorocitrate Citrate Synthase Aconitase (Inhibited) Aconitase (Inhibited) Fluorocitrate->Aconitase (Inhibited) Irreversible Inhibition Krebs Cycle Blockage Krebs Cycle Blockage Aconitase (Inhibited)->Krebs Cycle Blockage Citrate Accumulation Citrate Accumulation Krebs Cycle Blockage->Citrate Accumulation ATP Depletion ATP Depletion Krebs Cycle Blockage->ATP Depletion Cellular Dysfunction & Toxicity Cellular Dysfunction & Toxicity ATP Depletion->Cellular Dysfunction & Toxicity

Caption: Metabolic pathway illustrating the "lethal synthesis" and mechanism of toxicity of fluoroacetate esters.

Conclusion

Both this compound and ethyl fluoroacetate are valuable reagents for introducing fluorine into organic molecules. The choice between them will depend on the specific synthetic strategy and the desired properties of the target molecule.

  • Ethyl fluoroacetate is a well-characterized and readily synthesized compound with a wealth of documented synthetic procedures and applications. Its straightforward synthesis and proven utility make it a reliable choice for many applications.

  • This compound , while less documented in terms of its direct synthesis, offers the potential for introducing fluorine at two distinct positions within a molecule. This could be advantageous in fine-tuning the electronic and metabolic properties of a target compound.

Researchers should carefully consider the synthetic accessibility and the desired final molecular architecture when choosing between these two isomers. Due to their high toxicity, appropriate safety precautions must be strictly adhered to when handling either of these compounds.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Fluoroethyl fluoroacetate (FEFA), a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. This document outlines the principles, experimental protocols, and expected data for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, it briefly discusses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a potential alternative method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

Experimental Protocol

A common approach for the analysis of fluoroacetates involves direct injection of a solution of the analyte into the GC-MS system.

Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and with a quadrupole or ion trap mass analyzer.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC injector.

  • GC Separation:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-200

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Data Presentation: GC-MS of this compound
ParameterExpected Value/Observation
Retention Time (RT) Dependent on the specific GC column and conditions, but expected to be in the early to mid-range of the chromatogram for a compound of this volatility.
Molecular Ion (M+) m/z 124 (corresponding to the molecular weight of C4H6F2O2)
Key Fragment Ions Expected fragments include those from the loss of the fluoroacetyl group (m/z 63), the fluoroethoxy group (m/z 61), and other characteristic fragments. A detailed mass spectrum would show peaks at m/z values such as 77, 63, 45, and 33.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Dilute Sample Sample->Dilution Solvent Dichloromethane Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Retention Time Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. For this compound, ¹H NMR and ¹⁹F NMR are particularly informative.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: A 300 MHz or higher field strength spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum. A common reference for ¹⁹F NMR is trifluoroacetic acid (TFA).[1]

Data Presentation: NMR of this compound
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~4.7 (triplet)tJ(H,F) ≈ 47 Hz, J(H,H) ≈ 4 Hz-CH₂-F
~4.4 (triplet of doublets)tdJ(H,H) ≈ 4 Hz, J(H,F) ≈ 3 Hz-O-CH₂-
~5.0 (doublet of triplets)dtJ(H,F) ≈ 47 Hz, J(H,H) ≈ 3 HzF-CH₂-C(O)-
¹⁹F NMR ~ -230Triplet of tripletsJ(F,H) ≈ 47 Hz, J(F,H) ≈ 3 Hz-CH₂-F
~ -215TripletJ(F,H) ≈ 47 HzF -CH₂-C(O)-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (CDCl3) Solvent->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_19F Acquire 19F NMR Spectrum Dissolve->Acquire_19F Spectrum_1H 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Acquire_1H->Spectrum_1H Spectrum_19F 19F NMR Spectrum (Chemical Shifts, Multiplicity) Acquire_19F->Spectrum_19F Structure Structural Elucidation Spectrum_1H->Structure Spectrum_19F->Structure

NMR analysis workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

Instrumentation:

  • FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., NaCl plates for neat liquid or a KBr pellet for solids).

Procedure:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two NaCl or KBr plates.

  • Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation: FTIR of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~1750StrongC=O (ester) stretching
~1200-1000StrongC-O (ester) stretching and C-F stretching
~2900-3000MediumC-H stretching

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample This compound Sample Film Prepare Thin Film Sample->Film Plates NaCl or KBr Plates Plates->Film Acquisition Acquire IR Spectrum Film->Acquisition Spectrum FTIR Spectrum (Absorption Bands) Acquisition->Spectrum FunctionalGroups Functional Group Identification Spectrum->FunctionalGroups

FTIR analysis workflow for this compound.

Comparison of Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility, identification by mass fragmentation.Nuclear spin transitions in a magnetic field.Vibrational transitions of chemical bonds.
Information Provided Molecular weight, fragmentation pattern, and retention time.Detailed molecular structure and connectivity.Presence of functional groups.
Sample Requirement Small amounts (µg to ng), volatile and thermally stable.Larger amounts (mg), soluble in deuterated solvents.Small amounts (µg to mg).
Strengths High sensitivity and selectivity, excellent for mixture analysis.Unambiguous structure elucidation.Fast, simple, and non-destructive.
Limitations Requires volatile and thermally stable compounds.Lower sensitivity, not ideal for complex mixtures without prior separation.Provides limited structural information.
Alternative: LC-MS/MS While GC-MS is well-suited for volatile compounds like FEFA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be an alternative, particularly for less volatile or thermally labile related compounds. It offers high sensitivity and selectivity and can be used for quantification in complex matrices.[2]

Conclusion

The characterization of this compound is effectively achieved through a combination of analytical techniques. GC-MS provides robust separation and identification based on mass, while NMR spectroscopy offers definitive structural elucidation. FTIR spectroscopy serves as a rapid method for confirming the presence of key functional groups. The choice of method will depend on the specific research question, sample matrix, and available instrumentation. For comprehensive characterization, a multi-technique approach is highly recommended.

References

A Comparative Guide to the ¹H NMR Spectrum of 2-Fluoroethyl Fluoroacetate and Related Halo-Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Fluoroethyl fluoroacetate and its structural analogs. The data presented, including chemical shifts, multiplicities, and coupling constants, offers a valuable resource for the identification and characterization of these compounds in various research and development settings.

Performance Comparison: ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for this compound and a selection of structurally related halo-esters. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, d = doublet, t = triplet, q = quartet, dt = doublet of triplets, td = triplet of doublets), and the coupling constants (J) in Hertz (Hz). All spectra are referenced to tetramethylsilane (TMS) at 0 ppm.

CompoundStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound FCH₂COOCH₂CH₂Fa (CH₂)4.85dt47.5, 4.2
b (CH₂)4.55dt28.0, 4.2
2-Fluoroethyl acetate CH₃COOCH₂CH₂Fa (CH₃)2.08s-
b (CH₂)4.35dt47.2, 4.4
c (CH₂)4.65dt29.5, 4.4
2-Chloroethyl acetate CH₃COOCH₂CH₂Cla (CH₃)2.10s-
b (CH₂)4.30t5.5
c (CH₂)3.70t5.5
2-Bromoethyl acetate CH₃COOCH₂CH₂Bra (CH₃)2.11s-
b (CH₂)4.35t6.0
c (CH₂)3.52t6.0
Ethyl fluoroacetate FCH₂COOCH₂CH₃a (CH₂)4.79d47.0
b (CH₂)4.25q7.1
c (CH₃)1.30t7.1
Ethyl chloroacetate [1]ClCH₂COOCH₂CH₃a (CH₂)4.06s-
b (CH₂)4.25q7.1
c (CH₃)1.31t7.1
Ethyl bromoacetate [2]BrCH₂COOCH₂CH₃a (CH₂)3.84s-
b (CH₂)4.24q7.1
c (CH₃)1.30t7.1

Experimental Protocol: Acquiring ¹H NMR Spectra

The following is a standard protocol for the acquisition of ¹H NMR spectra of small organic molecules, such as this compound and its analogs.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the analyte.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.05% (v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and carefully place it in the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for routine ¹H NMR.

    • Spectral width: Ensure the spectral width is large enough to encompass all expected proton signals (e.g., -2 to 12 ppm).

    • Acquisition time: A typical acquisition time is 2-4 seconds.

    • Relaxation delay: A delay of 1-5 seconds between pulses is generally sufficient for qualitative analysis.

    • Number of scans: The number of scans will depend on the concentration of the sample. For a reasonably concentrated sample, 8 to 16 scans are usually adequate.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the structure of the molecule.

Logical Workflow for ¹H NMR Data Analysis

The following diagram illustrates a typical workflow for the analysis of ¹H NMR spectral data, from initial data acquisition to final structure elucidation.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phase Correction C->D E Baseline Correction D->E F Referencing E->F G Chemical Shift Analysis F->G H Integration F->H I Multiplicity & Coupling Constant Analysis G->I H->I J Fragment Assembly I->J K Structure Verification J->K

Caption: Workflow for ¹H NMR spectral analysis.

References

Navigating Purity: A Comparative Guide to 13C NMR Analysis of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents and intermediates is paramount. This guide provides a comprehensive comparison of 13C NMR spectroscopy for the purity assessment of 2-Fluoroethyl fluoroacetate against other analytical techniques, supported by experimental data and detailed protocols.

This compound is a valuable fluorinated building block in organic synthesis. Its purity is critical for reaction efficiency and the integrity of the final product. 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to assess the purity of this compound by providing detailed structural information and the ability to identify and quantify impurities.

The Power of 13C NMR in Purity Analysis

13C NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. In the context of purity analysis, its strength lies in the direct observation of the carbon backbone of the target compound and any carbon-containing impurities. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

For this compound (FCH₂COOCH₂CH₂F), four distinct signals are expected in the proton-decoupled 13C NMR spectrum. The presence of fluorine atoms introduces characteristic splitting of the carbon signals (C-F coupling), which can further aid in signal assignment and impurity identification.

Predicted 13C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C =O167 - 172Doublet (~20-30 Hz)
FC H₂-C=O78 - 82Doublet (~180-200 Hz)
O-C H₂63 - 67Doublet of triplets (~20-30 Hz, ~5-7 Hz)
F-CH₂-C H₂80 - 84Doublet of triplets (~170-190 Hz, ~5-7 Hz)

Caption: Predicted 13C NMR chemical shifts and coupling constants for this compound.

Identifying Potential Impurities

Impurities in this compound can arise from starting materials, side reactions during synthesis, or degradation. Common potential impurities include the starting materials, 2-fluoroethanol and fluoroacetic acid, as well as byproducts like 1,2-difluoroethane.

CompoundStructureKey 13C NMR Signals (δ, ppm)
2-FluoroethanolFCH₂CH₂OH~82 (d, ¹JCF ≈ 170 Hz), ~61 (d, ²JCF ≈ 20 Hz)
Fluoroacetic acidFCH₂COOH~175 (d, ²JCF ≈ 15 Hz), ~78 (d, ¹JCF ≈ 180 Hz)
Ethyl fluoroacetateFCH₂COOCH₂CH₃~168 (d), ~78 (d), ~62 (s), ~14 (s)

Caption: 13C NMR data for potential impurities in this compound.

A Comparative Look: 13C NMR vs. Alternative Purity Analysis Methods

While 13C NMR is a powerful tool, other analytical techniques can also be employed for purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are common alternatives.

Feature13C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Nuclear magnetic resonance of ¹³C nucleiSeparation by volatility, detection by massSeparation by polarity, detection by UV absorbance
Information Detailed structural information, quantificationMolecular weight and fragmentation patternRetention time and UV absorbance
Sample Prep Simple dissolution in a deuterated solventOften requires derivatization for polar analytesDissolution in a suitable mobile phase
Sensitivity LowerHighModerate to High
Quantification Good, with internal standardExcellent, with calibrationExcellent, with calibration
Throughput LowerHighHigh

Caption: Comparison of 13C NMR with GC-MS and HPLC-UV for purity analysis.

Experimental Protocols

13C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 50-100 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probe: Standard broadband probe.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled 13C NMR (zgpg30 or similar).

    • Spectral Width: 0 to 220 ppm.

    • Pulse Width: 30° pulse.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Number of Scans (ns): 1024 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Purity Calculation: Integrate the signals corresponding to the product and the impurities. The purity can be calculated using the following formula: Purity (%) = (Area_product / (Area_product + ΣArea_impurities)) * 100

GC-MS Protocol for Fluoroacetate Esters
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS System:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Mass Spectrometer: Capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: 35-350 amu.

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times and mass spectra. Quantify using peak areas and a calibration curve if necessary.

Visualizing the Analysis Workflow

Purity_Analysis_Workflow cluster_NMR 13C NMR Analysis cluster_GCMS GC-MS Analysis NMR_Sample_Prep Sample Preparation (Dissolution in CDCl3) NMR_Acquisition Data Acquisition (400 MHz Spectrometer) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Purity Determination (Integration) NMR_Processing->NMR_Analysis Comparison Comparative Analysis NMR_Analysis->Comparison GCMS_Sample_Prep Sample Preparation (Dilution in DCM) GCMS_Injection GC Separation GCMS_Sample_Prep->GCMS_Injection GCMS_Detection MS Detection GCMS_Injection->GCMS_Detection GCMS_Analysis Purity Determination (Peak Area) GCMS_Detection->GCMS_Analysis GCMS_Analysis->Comparison Sample This compound Sample Sample->NMR_Sample_Prep Sample->GCMS_Sample_Prep

Caption: Workflow for purity analysis of this compound.

Logical Relationship of Compound and Impurities

Compound_Impurity_Relationship cluster_Starting_Materials Starting Materials cluster_Side_Products Potential Side Products This compound This compound Ethyl fluoroacetate Ethyl fluoroacetate This compound->Ethyl fluoroacetate Potential Impurity 1,2-Difluoroethane 1,2-Difluoroethane This compound->1,2-Difluoroethane Potential Impurity 2-Fluoroethanol 2-Fluoroethanol 2-Fluoroethanol->this compound Reactant Fluoroacetic acid Fluoroacetic acid Fluoroacetic acid->this compound Reactant

Caption: Relationship between this compound and its potential impurities.

Conclusion

13C NMR spectroscopy stands as a robust and informative technique for the purity assessment of this compound. Its ability to provide direct structural evidence of both the main component and any carbon-containing impurities makes it an invaluable tool for quality control in research and development. While methods like GC-MS and HPLC offer higher throughput and sensitivity for trace analysis, 13C NMR provides a comprehensive qualitative and quantitative picture of the sample's composition in a single, non-destructive measurement. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the expected level of impurities, and the desired sample throughput.

mass spectrometry of 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 2-Fluoroethyl fluoroacetate

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of small, fluorinated compounds is crucial for identification, quantification, and metabolic studies. This guide provides a comparative overview of the using two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The information presented is based on established principles of mass spectrometry and data from closely related analogs.

Experimental Protocols

Detailed methodologies for the analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization are presented below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane) and a quadrupole mass spectrometer with an EI source.

  • Sample Preparation: Dilute this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 30-200

    • Scan Mode: Full scan

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This technique is valuable for analyzing compounds that are less volatile or thermally labile, and it offers softer ionization.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation: Dissolve this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas (Nitrogen) Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-300.

    • Scan Mode: Full scan.

Mass Spectrometry Workflow

The general workflow for a mass spectrometry experiment, from sample introduction to data analysis, is depicted in the following diagram.

MassSpecWorkflow cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Processing GC Gas Chromatography (GC) EI Electron Ionization (EI) GC->EI LC Liquid Chromatography (LC) ESI Electrospray Ionization (ESI) LC->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem

A generalized workflow for mass spectrometry experiments.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) of the molecular ion and key fragment ions for this compound under EI and ESI conditions. The molecular formula is C4H6F2O2, and the monoisotopic mass is approximately 124.03 Da.[1][2]

Ionization ModePredicted Ionm/zInterpretation
EI [M]•+124Molecular Ion
[C2H2FO2]+77Loss of C2H4F•
[C2H4F]+47Fluoroethyl cation
[CH2F]+33Fluoromethyl cation
ESI (+) [M+H]+125Protonated Molecule
[M+Na]+147Sodiated Adduct
ESI (-) [M+HCOO]−169Formate Adduct
[M-H]−123Deprotonated Molecule (less likely)

Predicted Fragmentation Pathway (Electron Ionization)

Under the high-energy conditions of Electron Ionization (70 eV), this compound is expected to undergo significant fragmentation. The fragmentation pattern is predicted based on the known behavior of similar esters, such as ethyl fluoroacetate.[3] The most likely fragmentation pathways involve cleavage of the ester bond and subsequent rearrangements.

FragmentationPathway M [C4H6F2O2]•+ m/z = 124 (Molecular Ion) F1 [C2H2FO2]+ m/z = 77 M->F1 - •CH2CH2F F2 [C2H4F]+ m/z = 47 M->F2 - •COOCH2F F3 [CH2F]+ m/z = 33 F1->F3 - CO2

Predicted EI fragmentation of this compound.

Comparison of Ionization Techniques

  • Electron Ionization (EI):

    • Advantages: Produces detailed, reproducible fragmentation patterns that are excellent for structural elucidation and library matching. It is a well-established and robust technique.

    • Disadvantages: The high energy can lead to the absence of a molecular ion peak, making it difficult to determine the molecular weight of the parent compound. It is generally limited to volatile and thermally stable analytes.

  • Electrospray Ionization (ESI):

    • Advantages: A soft ionization technique that typically produces an intact molecular ion (e.g., [M+H]+ or [M+Na]+), making molecular weight determination straightforward.[4] It is suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

    • Disadvantages: Produces limited fragmentation, which may require tandem mass spectrometry (MS/MS) for detailed structural information. The ionization efficiency can be highly dependent on the analyte's structure and the mobile phase composition.[5]

Conclusion

Both Electron Ionization and Electrospray Ionization are valuable techniques for the mass spectrometric analysis of this compound. The choice between them depends on the analytical goal. For structural confirmation and identification based on fragmentation patterns, GC-MS with EI is the preferred method. For accurate molecular weight determination and quantification in complex matrices, LC-MS with ESI would be more suitable. A comprehensive analysis would ideally employ both techniques to gain a complete understanding of the compound's properties.

References

A Comparative Guide to the GC-MS Analysis of 2-Fluoroethyl Fluoroacetate and Related Fluoroacetates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the detection and quantification of 2-Fluoroethyl fluoroacetate and related fluoroacetate compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended for researchers, scientists, and drug development professionals involved in the analysis of these highly toxic compounds.

Introduction

This compound (FCH₂CO₂CH₂CH₂F) is a highly toxic organofluorine compound.[1] Its analysis, along with that of its parent compound, fluoroacetic acid (FAA), is critical in forensic toxicology, environmental monitoring, and drug development, as FAA is a metabolite of some fluorinated pharmaceuticals.[2] Due to the high polarity and low volatility of fluoroacetic acid, direct GC-MS analysis is challenging. Consequently, various sample preparation and derivatization techniques have been developed. This guide compares these methods to aid in the selection of an appropriate analytical strategy. While specific data for this compound is scarce in publicly available literature, the analytical principles for fluoroacetic acid are directly applicable, as the ester can be hydrolyzed to FAA for analysis or potentially analyzed directly.

Comparison of Analytical Strategies

The GC-MS analysis of fluoroacetates can be broadly categorized into two approaches:

  • Direct Analysis of Fluoroacetate Esters: Volatile esters of fluoroacetic acid, such as this compound, may be amenable to direct analysis.

  • Analysis of Fluoroacetic Acid via Derivatization: This is the most common approach and involves converting the polar fluoroacetic acid into a more volatile and less polar derivative prior to GC-MS analysis.

The choice of method depends on the sample matrix, required sensitivity, and the specific fluoroacetate compound of interest.

Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Solid-Phase Microextraction (SPME).

Technique Principle Typical Solvents/Phases Advantages Disadvantages Applicable Matrices
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Dichloromethane, Hexane, Methyl tert-butyl ether (MTBE)[3]Simple, low cost.Can be labor-intensive, requires large volumes of organic solvents.Water, beverages, biological fluids.[4][5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Mixed-mode anionic exchange (MAX) cartridges.[6]High recovery, good cleanup, can be automated.Higher cost of cartridges, method development can be complex.Milk, milk powder, complex environmental samples.[5][6]
Solid-Phase Microextraction (SPME) Analyte is adsorbed onto a coated fiber, which is then thermally desorbed in the GC inlet.[7]Various fiber coatings available.Solventless, simple, sensitive.Fiber fragility and cost, matrix effects can be significant.Water, blood plasma, organ homogenates.[7][8]

Derivatization Methods for Fluoroacetic Acid

Derivatization is a key step in the GC-MS analysis of fluoroacetic acid. The ideal derivative is stable, volatile, and produces a characteristic mass spectrum.

Reagent Derivative Formed Reaction Conditions Advantages Disadvantages Reference
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl fluoroacetatepH 6.5, 60-65°C, 1 hour[4]Forms a stable derivative with good chromatographic properties, suitable for electron capture detection (ECD) and MS.Requires careful pH control and heating.[4]
Ethanol / H₂SO₄ Ethyl fluoroacetatePresence of sulfuric acid.Simple reagents, straightforward reaction.Derivatization may not be as efficient as with other reagents.[7][8]
3-Nitroaniline / DCC 2-Fluoro-N-(3-nitrophenyl)acetamideN,N′-dicyclohexylcarbodiimide (DCC) mediated.Produces a derivative suitable for both GC-MS/MS and LC-MS/MS, highly sensitive.Multi-step reaction.[6]

Experimental Protocols

Below are representative experimental protocols for the GC-MS analysis of fluoroacetic acid, which can be adapted for this compound.

Protocol 1: LLE with PFBBr Derivatization
  • Sample Preparation (LLE):

    • To 1 mL of aqueous sample (e.g., water, urine), add an appropriate internal standard.

    • Adjust the pH to <2 with HCl.

    • Extract with 3 x 1 mL of a suitable organic solvent (e.g., toluene).

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the residue in 100 µL of acetone containing PFBBr and a phase-transfer catalyst.

    • Heat at 60°C for 1 hour.[4]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: SPME with Ethylation
  • Sample Preparation and Derivatization:

    • To 1 mL of sample, add ethanol and a catalytic amount of sulfuric acid.[7]

    • Heat the sample to facilitate the esterification of fluoroacetic acid to ethyl fluoroacetate.

    • Expose a SPME fiber to the headspace above the sample to extract the volatile ethyl fluoroacetate.

  • GC-MS Analysis:

    • Introduce the SPME fiber into the GC inlet for thermal desorption of the analyte onto the column.[7]

GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of halogenated organic compounds and fluoroacetate derivatives.

Parameter Typical Setting Rationale
GC Column 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5MS, ZB-5)[9]A non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Injector Splitless mode, 250-280°C[9]Maximizes the transfer of analyte to the column for trace analysis.
Carrier Gas Helium, constant flow of 1.0-1.5 mL/min[9][10]Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial temp: 40°C, hold for 2-4 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min[9][10]A temperature program designed to separate analytes with a range of boiling points.
MS Ion Source Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
MS Detector Scan Mode or Selected Ion Monitoring (SIM)Scan mode is used for identification of unknowns, while SIM mode provides higher sensitivity for target compounds by monitoring specific m/z ions.[2]
Transfer Line Temp 280-300°CPrevents condensation of analytes between the GC and MS.

Performance Comparison

The following table presents a summary of reported performance data for different analytical methods for fluoroacetate.

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
GC-MS (PFBBr derivatization) Beverages, Urine, Serum10 ng/mL (SIM mode for urine/serum)-[4]
On-line GPC-GC-MS (PFBBr derivatization) Blood2.9 µg/L-
GC-MS (Ethylation and SPME) Water, Blood plasma0.001 µg/mL (water), 0.01 µg/mL (plasma)-[7][8]
GC-MS/MS (3-Nitroaniline derivatization) Milk, Milk powder-0.0042 µg/L (milk), 0.0085 µg/kg (powder)[6]
IC-MS (Direct analysis) Drinking Water1.8 ppb-[2]

Visualizations

Experimental Workflow

GCMS_Workflow General GC-MS Workflow for Fluoroacetate Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Blood) Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for fluoroacetate analysis.

Chemical Relationships

Chemical_Relationships Chemical Relationships in Fluoroacetate Analysis FEFA This compound (FCH2CO2CH2CH2F) FAA Fluoroacetic Acid (FAA) (FCH2COOH) FEFA->FAA Hydrolysis PFB_FAA PFB Derivative (FCH2CO2CH2C6F5) FAA->PFB_FAA Derivatization with PFBBr

Caption: Hydrolysis and derivatization of fluoroacetates.

Conclusion

The GC-MS analysis of this compound and related compounds can be effectively achieved through several well-established methods. For direct analysis of the ester, a simple liquid-liquid extraction followed by direct GC-MS injection may be feasible. However, for enhanced sensitivity and for the analysis of its primary metabolite, fluoroacetic acid, a derivatization step is highly recommended. The choice between PFBBr, ethylation, or other derivatization agents will depend on the required sensitivity and the available instrumentation. The protocols and performance data presented in this guide provide a solid foundation for developing and validating a robust analytical method for these challenging analytes.

References

LC-MS method for 2-Fluoroethyl fluoroacetate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methods for the Quantification of 2-Fluoroethyl fluoroacetate

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on various factors including sensitivity, selectivity, sample matrix, and the specific requirements of the study. While no validated LC-MS method exists specifically for this compound, a method can be adapted from established protocols for the closely related compound, fluoroacetic acid (FAA) and its esters.

FeatureLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Volatility Not required.Required. Derivatization may be necessary.Not required.
Sensitivity High (typically ppb to ppt levels).[1]High (typically ppb to ppt levels).[2]Lower (typically ppm to % levels).
Selectivity High, especially with tandem MS (MS/MS).High, particularly with selected ion monitoring (SIM).[2]High, provides detailed structural information.[3]
Sample Preparation Often minimal, direct injection is possible for clean samples.[4][5]Can be extensive, may require derivatization to improve volatility and thermal stability.[2][6]Minimal for pure samples; matrix effects can be significant for complex mixtures.
Matrix Effects Can be significant (ion suppression or enhancement).Can be significant, may require extensive cleanup.[2]Can be significant, affecting spectral resolution.
Quantification Excellent, wide linear dynamic range.Excellent, requires appropriate internal standards.Can be quantitative (qNMR), but requires careful calibration and internal standards.
Structural Info Limited to fragmentation patterns.Provides fragmentation patterns for identification.Provides detailed structural information for unambiguous identification.[3][7]
Analysis Time Relatively fast.Can be longer due to derivatization and chromatographic run times.Can be rapid for simple spectra, but longer for complex mixtures or 2D NMR.

Experimental Protocols

Proposed LC-MS Method for this compound Quantification

This proposed method is adapted from established LC-MS protocols for fluoroacetic acid and its derivatives.[1][4][5]

1. Sample Preparation:

  • For aqueous samples, direct injection following filtration (0.22 µm) may be feasible.[4][5]

  • For biological matrices, a protein precipitation step with a solvent like acetonitrile, followed by centrifugation and collection of the supernatant, is recommended.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) would be appropriate for separating the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode is expected to be suitable for the ester.

  • Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. The precursor ion would be the molecular weight of this compound (124.09 g/mol ) plus a proton. Product ions would need to be determined by infusion of a standard.

Alternative Method 1: GC-MS

GC-MS is a powerful technique for the analysis of volatile compounds. Since this compound is an ester, it is likely to have sufficient volatility for GC analysis.

1. Sample Preparation:

  • Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be required to isolate the analyte from aqueous matrices.

  • Derivatization is generally not required for this compound, but may be used to improve chromatographic properties.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Alternative Method 2: NMR Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, offers high selectivity for fluorine-containing compounds.[3]

1. Sample Preparation:

  • Dissolution of the sample in a deuterated solvent (e.g., CDCl₃).

  • Addition of an internal standard with a known concentration and a distinct NMR signal for quantification.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H and ¹⁹F NMR spectra would be informative.

  • Parameters: Standard acquisition parameters with sufficient relaxation delays for accurate integration.

Workflow Diagrams

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Filtration Filtration (0.22 µm) Sample->Filtration Extraction Liquid-Liquid Extraction (for complex matrices) Sample->Extraction LC_Column Reversed-Phase C18 Column Filtration->LC_Column Extraction->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI MS_Analyzer Mass Analyzer (Quadrupole) ESI->MS_Analyzer Detector Detector MS_Analyzer->Detector Quantification Quantification Detector->Quantification

Caption: Experimental workflow for LC-MS quantification.

Analytical_Method_Comparison cluster_topic Quantification of this compound Topic LCMS LC-MS Topic->LCMS GCMS GC-MS Topic->GCMS NMR NMR Spectroscopy Topic->NMR Sensitivity Sensitivity LCMS->Sensitivity Selectivity Selectivity LCMS->Selectivity SamplePrep Sample Preparation LCMS->SamplePrep StructuralInfo Structural Information LCMS->StructuralInfo GCMS->Sensitivity GCMS->Selectivity GCMS->SamplePrep GCMS->StructuralInfo NMR->Sensitivity NMR->Selectivity NMR->SamplePrep NMR->StructuralInfo

Caption: Comparison of analytical techniques.

References

A Comparative Guide to the Reactivity of Fluoroethylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluoroethyl group is a critical modification in medicinal chemistry, often enhancing the metabolic stability and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of common fluoroethylating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs. The focus is on agents used for nucleophilic fluoroethylation, a widely employed strategy in the synthesis of pharmaceuticals and PET radiotracers.

Comparison of Reactivity and Performance

The reactivity of a fluoroethylating agent is largely determined by the nature of its leaving group. A better leaving group leads to a more reactive electrophile, facilitating the displacement by a nucleophile. The general order of reactivity for the leaving groups discussed here is:

Triflate (OTf) > Tosylate (OTs) > Bromide (Br)

This trend is reflected in the reaction conditions required and the yields obtained for fluoroethylation reactions.

Fluoroethylating AgentLeaving GroupTypical SubstratesKey Performance CharacteristicsNotable Side Reactions
2-Fluoroethyl Triflate (FEtOTf) Trifluoromethanesulfonate (-OTf)Weak nucleophiles (e.g., anilines), phenols, amines, thiolsHighly reactive, enabling reactions under mild conditions. Often provides higher yields in shorter reaction times compared to other agents.[1]Highly sensitive to moisture.
2-Fluoroethyl Tosylate (FEtOTs) p-Toluenesulfonate (-OTs)Phenols, thiols, amines, carboxylic acidsGood reactivity and stability.[2] Widely used due to its balance of reactivity and ease of handling.[2]Can form volatile side-products like vinyl fluoride and 2-fluoroethanol, especially at higher temperatures.[2][3][4][5]
1-Bromo-2-fluoroethane (FEB) Bromide (-Br)Amines, phenolsLess reactive than sulfonates, often requiring more forcing conditions (higher temperatures, longer reaction times). Can be more selective in some cases.Potential for elimination reactions to form vinyl fluoride.

Quantitative Data from [¹⁸F]-Radiolabeling Studies

The development of PET radiotracers has provided a wealth of quantitative data for comparing the efficiency of fluoroethylating agents. While these are radiochemical yields, they serve as a good proxy for comparing the inherent reactivity of these agents.

AgentSubstrateSolventTemperature (°C)Time (min)Radiochemical Yield (%)
[¹⁸F]FEtOTf Aniline-Mild-High potency for alkylating deactivated nucleophiles.[1]
[¹⁸F]FEtOTs 4-BenzylpiperidineAcetonitrile80255[6]
[¹⁸F]FEB 4-BenzylpiperidineAcetonitrile80-80[6]
[¹⁸F]FEtOTs SynthesisAcetonitrile70-1303-15Yields are dependent on temperature, time, and base/precursor ratio.[2][3][4][5]

Experimental Protocols

Synthesis of 2-Fluoroethyl Tosylate (Non-radioactive)

This protocol is adapted from the synthesis of its radiolabeled counterpart and can be used for non-radioactive synthesis.[2]

Materials:

  • Sodium fluoride (NaF)

  • 1,2-Ethanediol ditosylate

  • Kryptofix 2.2.2

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Milli-Q water

Procedure:

  • Prepare a solution of NaF in Milli-Q water.

  • Load the NaF solution onto a QMA cartridge (carbonate form).

  • Elute the trapped fluoride anions with a solution of K₂CO₃ and Kryptofix 2.2.2 in a mixture of Milli-Q water and acetonitrile.

  • Perform azeotropic distillation of the eluate at 100°C with sequential additions of acetonitrile to ensure dryness.

  • Add 1,2-ethanediol ditosylate to the dried residue.

  • Heat the reaction mixture at a controlled temperature (e.g., 100°C) for a specific time (e.g., 10 minutes).

  • The crude product can be purified by HPLC.

Synthesis of 1-Bromo-2-fluoroethane

This method involves the reaction of 2-fluoroethanol with phosphorus tribromide.[7]

Materials:

  • 2-Fluoroethanol

  • Phosphorus tribromide (PBr₃)

Procedure:

  • Carefully add phosphorus tribromide to 2-fluoroethanol, typically at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or with gentle heating to ensure complete reaction.

  • The crude 1-bromo-2-fluoroethane is then isolated, often by distillation.

  • The product may require washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by drying and a final distillation to obtain the pure product.

Synthesis of 2-Fluoroethyl Triflate

This protocol describes a two-step synthesis of [¹⁸F]fluoroethyl triflate, which can be adapted for non-radioactive synthesis.[8]

Materials:

  • Ethylene glycol

  • Triflic anhydride

  • Pyridine or another suitable base

Procedure:

  • Step 1: Synthesis of 2-fluoroethanol. (If not starting with 2-fluoroethanol). A suitable method for synthesizing 2-fluoroethanol is required.

  • Step 2: Triflation of 2-fluoroethanol. Dissolve 2-fluoroethanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Add a base (e.g., pyridine) to the solution.

  • Slowly add triflic anhydride to the cooled solution with stirring.

  • Allow the reaction to proceed at 0°C for a specified time.

  • The reaction is then quenched, and the product is worked up. This typically involves washing with cold water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product may be purified by distillation or chromatography.

Visualizing Experimental Workflows and Reactivity

General Workflow for Fluoroethylation

G General Workflow for Nucleophilic Fluoroethylation cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Select Nucleophile (Phenol, Amine, Thiol) Reagent Choose Fluoroethylating Agent (FEtOTf, FEtOTs, FEB) Start->Reagent Solvent Select Anhydrous Solvent (MeCN, DMF, DMSO) Reagent->Solvent Base Add Base (if required) (K2CO3, Cs2CO3, etc.) Solvent->Base Mix Combine Reactants under Inert Atmosphere Base->Mix Heat Heat to Reaction Temperature (e.g., 80-130°C) Mix->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Distillation, Chromatography) Dry->Purify End End Purify->End Characterize Final Product

Caption: General experimental workflow for a typical nucleophilic fluoroethylation reaction.

Reactivity and Leaving Group Ability

G Reactivity of Fluoroethylating Agents Reactivity Increasing Reactivity Agents 1-Bromo-2-fluoroethane (FEB) 2-Fluoroethyl Tosylate (FEtOTs) 2-Fluoroethyl Triflate (FEtOTf) Agents:f0->Agents:f1 Better Leaving Group Agents:f1->Agents:f2 Best Leaving Group LeavingGroups Bromide (Br⁻) Tosylate (OTs⁻) Triflate (OTf⁻) LeavingGroups:f0->LeavingGroups:f1 LeavingGroups:f1->LeavingGroups:f2 LGA Increasing Leaving Group Ability

Caption: Relationship between leaving group ability and reactivity of fluoroethylating agents.

References

A Head-to-Head Battle for [18F]Fluoroethylation: 2-Fluoroethyl Tosylate Dominates the PET Imaging Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals venturing into the world of Positron Emission Tomography (PET) imaging, the choice of a suitable prosthetic group for introducing the positron-emitting fluorine-18 (¹⁸F) radionuclide is a critical decision. The 2-[¹⁸F]fluoroethyl group is a commonly employed moiety, and various precursors have been developed for its introduction. This guide provides a comprehensive comparison of two potential precursors: 2-fluoroethyl tosylate and 2-fluoroethyl fluoroacetate. However, a stark contrast in their documented utility for PET imaging applications quickly becomes apparent.

While 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs) stands as a well-established and widely used reagent in the radiosynthesis of numerous PET tracers, a thorough review of the scientific literature reveals a significant void in the use of this compound for the same purpose. This guide, therefore, will primarily focus on the robust data available for 2-fluoroethyl tosylate, while noting the conspicuous absence of its fluoroacetate counterpart in the context of PET radiochemistry.

Performance Snapshot: 2-[¹⁸F]Fluoroethyl Tosylate at a Glance

2-[¹⁸F]Fluoroethyl tosylate is a popular choice for ¹⁸F-fluoroethylation due to its high reactivity towards a variety of nucleophiles, good stability, and relatively low volatility compared to other fluoroalkylating agents.[1][2][3] Its synthesis is straightforward, typically involving the nucleophilic substitution of the tosyl group in ethylene-1,2-ditosylate with [¹⁸F]fluoride.[1][3]

Table 1: Key Performance Indicators of 2-[¹⁸F]Fluoroethyl Tosylate in PET Radiosynthesis

ParameterTypical ValuesNotes
Radiochemical Yield (RCY) 35% - 88%Highly dependent on reaction conditions (temperature, time, base).[3]
Synthesis Time 3 - 15 minutesRefers to the initial radiosynthesis of the precursor.[1][3]
Reaction Temperature 70°C - 130°CHigher temperatures can increase the formation of volatile side products.[1][3]
Precursor Stability GoodConsidered a stable reagent for subsequent fluoroethylation reactions.[1]
Volatility LowAn advantage over more volatile reagents like [¹⁸F]fluoroethyl bromide.[1][2][3]
Common Side Products [¹⁸F]Vinyl fluoride, 2-[¹⁸F]FluoroethanolFormation is influenced by reaction time, temperature, and base concentration.[1][2][3]

The Undocumented Contender: this compound

Despite its structural similarity, this compound does not appear in the scientific literature as a precursor for [¹⁸F]-labeling in PET imaging. Searches for its radiosynthesis and application in this field yield no relevant results. The available information on this compound is primarily related to its chemical properties and toxicity.[4] The reasons for its absence in PET radiochemistry can be speculated to be related to potential challenges in its radiosynthesis, lower reactivity compared to the tosylate, or the formation of undesirable byproducts. However, without experimental data, these remain hypotheses.

Experimental Deep Dive: Synthesizing 2-[¹⁸F]Fluoroethyl Tosylate

The following section details a typical experimental protocol for the manual radiosynthesis of 2-[¹⁸F]fluoroethyl tosylate, a common procedure in many radiochemistry laboratories.

Protocol: Manual Radiosynthesis of 2-[¹⁸F]Fluoroethyl Tosylate

Objective: To prepare 2-[¹⁸F]fluoroethyl tosylate from ethylene-1,2-ditosylate for subsequent use in PET tracer synthesis.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Ethylene-1,2-ditosylate

  • Reaction vial (sealed)

  • Heating block or automated synthesis module

  • Solid-phase extraction (SPE) cartridges for purification (e.g., C18)

  • HPLC system for quality control

Procedure:

  • Trapping of [¹⁸F]Fluoride: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vial using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 100-110°C until no water remains. This step is crucial for activating the fluoride for nucleophilic substitution.

  • Radiosynthesis: Add a solution of ethylene-1,2-ditosylate in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Seal the reaction vial and heat it at a specified temperature (e.g., 85-110°C) for a defined time (e.g., 5-15 minutes).

  • Purification: After the reaction, the crude mixture containing [¹⁸F]FEtOTs is typically purified using SPE cartridges. The unreacted precursor and impurities are retained on the cartridge while the desired product is eluted.

  • Quality Control: The radiochemical purity and identity of the final [¹⁸F]FEtOTs solution are confirmed by radio-HPLC.

Visualizing the Process and Logic

To better understand the synthesis and the factors influencing its outcome, the following diagrams illustrate the chemical reaction and the logical workflow for optimizing the synthesis of 2-[¹⁸F]fluoroethyl tosylate.

G Radiosynthesis of 2-[18F]Fluoroethyl Tosylate cluster_reactants Reactants cluster_products Products precursor Ethylene-1,2-ditosylate main_product 2-[18F]Fluoroethyl Tosylate precursor->main_product Nucleophilic Substitution fluoride [18F]Fluoride (activated with K222/K2CO3) fluoride->main_product side_product1 [18F]Vinyl Fluoride main_product->side_product1 Elimination side_product2 2-[18F]Fluoroethanol main_product->side_product2 Hydrolysis

Caption: Chemical transformation in the synthesis of 2-[18F]fluoroethyl tosylate.

G Optimization Workflow for [18F]FEtOTs Synthesis start Start: Define Synthesis Goal (High RCY, High Purity) params Identify Key Parameters: - Temperature - Time - Base/Precursor Ratio start->params experiment Perform Radiosynthesis with Varied Parameters params->experiment analysis Analyze Products: - HPLC for RCY and Purity - GC for Volatile Side Products experiment->analysis decision Results Acceptable? analysis->decision optimize Adjust Parameters: - Lower Temperature/Time - Modify Base Ratio decision->optimize No end End: Optimized Protocol decision->end Yes optimize->experiment

Caption: Logical workflow for optimizing the radiosynthesis of 2-[18F]fluoroethyl tosylate.

Conclusion: A Clear Winner by Default

In the comparison of this compound and 2-fluoroethyl tosylate for PET imaging applications, the latter emerges as the undisputed choice due to a wealth of supporting scientific literature and a long history of successful application. Its well-characterized synthesis, predictable reactivity, and established protocols make it a reliable tool for radiochemists.

The absence of this compound in the PET literature suggests that it is either not a viable precursor or has not yet been explored for this purpose. Researchers seeking a robust and well-documented method for [¹⁸F]fluoroethylation should confidently turn to 2-fluoroethyl tosylate. Future research may uncover a role for this compound or other novel precursors, but for now, the tosylate reigns supreme in the PET radiochemistry landscape.

References

Validating 2-Fluoroethyl fluoroacetate Purity for In Vivo Metabolic Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Fluoroethyl fluoroacetate and its alternatives, with a focus on purity validation for in vivo studies, particularly in the context of Positron Emission Tomography (PET) metabolic imaging. Given the high toxicity of this compound, ensuring its purity is paramount for the safety, accuracy, and reproducibility of experimental results.

The Critical Role of Purity in In Vivo Studies

For small molecules like this compound, consistency in purity and a well-defined impurity profile are essential for attributing observed biological effects solely to the compound of interest. Regulatory bodies and good laboratory practices (GLP) mandate thorough characterization and control of impurities in any substance intended for in vivo administration.

Comparative Purity Analysis: this compound vs. Ethyl fluoroacetate

While this compound is not widely used in its non-radiolabeled form for general in vivo studies due to its extreme toxicity[1], its radiolabeled counterpart, [¹⁸F]-2-Fluoroethyl fluoroacetate, is utilized in PET imaging. A relevant comparator is Ethyl fluoroacetate, which has been investigated as a pro-drug to deliver fluoroacetate for PET imaging of glial metabolism[2][3].

Below is a comparison of commercially available grades of these compounds. It is crucial to note that a detailed Certificate of Analysis (CoA) from the supplier should always be obtained and reviewed before use.

FeatureThis compoundEthyl fluoroacetate
CAS Number 459-99-4[4]459-72-3
Typical Purity ≥98%≥98%
Potential Impurities Starting materials (2-fluoroethanol, fluoroacetic acid), reaction byproducts (e.g., other esters), residual solvents.Starting materials (ethanol, fluoroacetic acid), reaction byproducts, residual solvents.
Primary Application Precursor for radiolabeling in PET imaging.Investigated as a pro-drug for fluoroacetate delivery in PET imaging[2][3].
Toxicity Extremely toxic. LD50 (mouse, subcutaneous) = 8500 ug/kg, LDLo (rat, oral) = 1 mg/kg[1].Toxic.

Experimental Protocols for Purity Validation

A multi-technique approach is recommended for the comprehensive purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For short-chain fluorinated esters, a derivatization step may not be necessary if the compound is sufficiently volatile and thermally stable.

Protocol for this compound Purity by GC-MS:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Internal Standard: Add a suitable internal standard (e.g., a non-interfering fluorinated compound of known purity) to the sample solution at a known concentration.

  • GC Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is a suitable starting point.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their mass spectra to spectral libraries (e.g., NIST) to identify potential impurities. Quantify the purity by comparing the peak area of this compound to the total area of all peaks (area percent method) or against the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometric detection can be used to analyze non-volatile impurities and to provide an orthogonal method to GC-MS.

Protocol for this compound Purity by HPLC:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol. For example, start with a 50:50 mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Data Analysis: Determine the retention time of the main peak for this compound. Identify and quantify any impurity peaks based on their retention times and peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for structural confirmation and purity assessment of fluorinated compounds. ¹⁹F NMR is particularly useful as the signals are often well-resolved and can be used for direct quantification against a known internal standard.

Protocol for Purity Determination by ¹⁹F NMR:

  • Sample Preparation: Accurately weigh a known amount of this compound and a known amount of a stable, fluorinated internal standard (e.g., trifluorotoluene) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹⁹F.

    • Parameters: Use a sufficient relaxation delay (D1) to ensure full relaxation of all fluorine nuclei for accurate integration.

  • Data Analysis: Integrate the signals corresponding to this compound and the internal standard. Calculate the purity based on the integral ratios, the number of fluorine atoms contributing to each signal, and the known weights of the sample and standard.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Assessment Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution InternalStandard Add Internal Standard Dissolution->InternalStandard GCMS GC-MS Analysis InternalStandard->GCMS HPLC HPLC Analysis InternalStandard->HPLC NMR 19F NMR Analysis InternalStandard->NMR IdentifyImpurities Identify Impurities GCMS->IdentifyImpurities HPLC->IdentifyImpurities NMR->IdentifyImpurities QuantifyPurity Quantify Purity IdentifyImpurities->QuantifyPurity CoA Generate Certificate of Analysis QuantifyPurity->CoA Decision Accept/Reject for In Vivo Study CoA->Decision

Caption: Workflow for purity validation of this compound.

Hypothetical Signaling Pathway Inhibition

This compound is metabolized to fluoroacetyl-CoA, which then enters the Krebs cycle and is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle.

G FEFA This compound FCoA Fluoroacetyl-CoA FEFA->FCoA Metabolism Citrate Citrate FCoA->Citrate Condensation with Oxaloacetate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate KrebsCycle Krebs Cycle Disruption Aconitase->KrebsCycle

Caption: Inhibition of the Krebs cycle by this compound metabolites.

Conclusion and Recommendations

The validation of this compound purity for in vivo studies, especially in the context of PET imaging, requires a rigorous and multi-faceted analytical approach. Given its high toxicity, researchers must prioritize obtaining a comprehensive Certificate of Analysis from suppliers and independently verifying the purity using orthogonal methods like GC-MS, HPLC, and ¹⁹F NMR. When comparing with alternatives like Ethyl fluoroacetate, the intended application, toxicity profile, and metabolic fate are crucial considerations. By adhering to the detailed protocols and understanding the metabolic pathways outlined in this guide, researchers can ensure the quality and integrity of their in vivo studies, leading to more reliable and reproducible scientific outcomes.

References

Spectroscopic Analysis of 2-Fluoroethyl Fluoroacetate and a Comparative Guide to Alternative Fluorinating Agents

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl fluoroacetate and Methyl fluoroacetate, providing a basis for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Ethyl Fluoroacetate 4.23q7.1-OCH₂CH₃
4.83d47.5F-CH₂-
1.29t7.1-OCH₂CH₃
Methyl Fluoroacetate 3.79s--OCH₃
4.79d47.0F-CH₂-

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
Ethyl Fluoroacetate 166.5 (d, J = 25.5 Hz)C=O
78.5 (d, J = 180.5 Hz)F-CH₂-
62.0-OCH₂CH₃
13.9-OCH₂CH₃
Methyl Fluoroacetate 167.0 (d, J = 25.0 Hz)C=O
77.9 (d, J = 181.0 Hz)F-CH₂-
52.8-OCH₃

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Ethyl Fluoroacetate -235.4
Methyl Fluoroacetate -236.1
Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group
Ethyl Fluoroacetate ~1760C=O (ester) stretch
~1180C-O (ester) stretch
~1050C-F stretch
Methyl Fluoroacetate ~1765C=O (ester) stretch
~1190C-O (ester) stretch
~1060C-F stretch
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Ethyl Fluoroacetate 10678, 61, 45, 33
Methyl Fluoroacetate 9277, 59, 45, 33

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a fluoroacetate ester.

G Workflow for Synthesis and Spectroscopic Analysis A Starting Materials (Fluoroacetic Acid, Alcohol) B Esterification Reaction (e.g., Fischer Esterification) A->B C Work-up and Purification (Extraction, Chromatography) B->C D Pure Fluoroacetate Ester C->D E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Data Analysis and Structure Confirmation E->H F->H G->H

Caption: Synthesis and analysis workflow.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the analyte (approximately 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should be free of signals that overlap with those of the sample.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for good signal-to-noise ratio.

    • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 100 MHz on a 400 MHz instrument).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is required due to the lower natural abundance of ¹³C.

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: Equipped with a fluorine probe, operating at the appropriate frequency (e.g., 376 MHz on a 400 MHz instrument).

    • Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.

    • Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Samples): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the instrument's sample holder.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like fluoroacetate esters, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent is injected into the GC.

  • Gas Chromatography (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms) is used for separation.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: A temperature gradient is programmed to ensure separation of components (e.g., starting at 50 °C and ramping to 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detector: An electron multiplier detects the ions.

    • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different m/z values.

Safety Operating Guide

Proper Disposal of 2-Fluoroethyl fluoroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling 2-Fluoroethyl fluoroacetate must adhere to strict safety and disposal protocols due to its extreme toxicity. This guide provides essential information for the safe handling and proper disposal of this compound, ensuring the safety of laboratory staff and the environment.

This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It is imperative that all personnel handling this substance are thoroughly trained on its hazards and the necessary safety precautions.

Quantitative Data

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValueCompound
Molecular Weight 124.087 g/mol This compound
LD50 (oral, rats) 1 mg/kg (lowest published)This compound[4]
LD50 (subcutaneous, mouse) 8500 µg/kgThis compound[4]
LC50 (inhalation, rat) 150 mg/m³, 10MThis compound[4]
Flash Point 30 °C / 86 °FEthyl fluoroacetate[2]
Boiling Point 119.2 °C / 246.6 °F @ 753 mmHgEthyl fluoroacetate[2]

Disposal and Decontamination Protocols

Proper disposal of this compound is critical and must be conducted in compliance with all applicable federal, state, and local regulations. This substance is considered a hazardous waste.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Chemical safety goggles and a face shield

    • A properly fitted respirator with appropriate cartridges

    • A lab coat or chemical-resistant apron

  • Containment: All work with this compound should be performed in a designated, well-ventilated area, preferably within a certified chemical fume hood.

  • Waste Collection:

    • Collect all waste materials, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and properly labeled as "Hazardous Waste: this compound."

  • Decontamination of Labware:

    • All non-disposable labware that has come into contact with the compound must be decontaminated.

    • Rinse the labware thoroughly with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood.

    • Collect the rinse solvent as hazardous waste.

    • After the initial rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.

    • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated to remove any residual vapors.

  • Final Disposal:

    • Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Handling & Waste Collection cluster_decontamination Decontamination & Spill Management cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Perform Experiment B->C D Collect Waste in Labeled Container C->D G Store Waste Securely D->G E Decontaminate Labware F Manage Spills F->D Collect Spill Debris H Arrange for Professional Disposal G->H

References

Essential Safety and Operational Guide for Handling 2-Fluoroethyl fluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Fluoroethyl fluoroacetate (CAS Number: 459-99-4). The extreme toxicity of this compound necessitates stringent adherence to the following procedures to ensure the safety of all laboratory personnel.

Immediate Safety and Hazard Information

This compound is an extremely toxic organofluorine compound. Acute exposure through inhalation, ingestion, or skin contact can be fatal. Due to the lack of a comprehensive Safety Data Sheet (SDS) in available resources, all handling procedures must be based on a high-risk assessment.

Quantitative Data Summary

The following table summarizes the available physical, chemical, and toxicological data for this compound. Note that some values are estimates and should be treated with caution.

PropertyValue
Chemical Formula C₄H₆F₂O₂
Molecular Weight 124.087 g/mol
CAS Number 459-99-4
Appearance Colorless liquid
Boiling Point ~147.79 °C (estimate)
Density ~1.1926 g/cm³ (estimate)
LD50 (subcutaneous, mouse) 8500 µg/kg[1]
LDLo (oral, rats) 1 mg/kg[1]
LC50 (inhalation, rat) 150 mg/m³ (10 minutes)[1]
LC50 (inhalation, mouse) 450 µg/m³[1]
LC50 (inhalation, rabbit) 50 mg/m³[1]
LC50 (inhalation, guinea pig) 70 mg/m³ (10 minutes)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPE
Respiratory A full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK-P3) is essential. All work must be conducted in a certified chemical fume hood.
Eyes/Face A full-face respirator provides integral eye and face protection. If not using a full-face respirator, chemical splash goggles and a face shield are mandatory.
Hands Double-gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of heavy-duty, chemical-resistant gloves (e.g., Viton™ or butyl rubber) as the outer layer. Inspect gloves for any signs of degradation before and during use.
Body A chemical-resistant apron or suit over a lab coat. Ensure complete coverage of the torso and limbs.
Feet Closed-toe, chemical-resistant footwear.

Operational and Disposal Plans

Experimental Protocol: Safe Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and reagents before handling this compound.

    • Have a designated and clearly labeled waste container for halogenated, highly toxic waste.

    • An emergency spill kit specifically for toxic chemicals must be readily accessible.

  • Handling:

    • Conduct all manipulations of this compound within the certified chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Employ a buddy system; never work alone when handling this compound.

    • Use sealed or contained systems whenever possible to minimize the risk of aerosol generation.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • The primary container should be placed within a secondary, unbreakable container.

    • Store in a cool, dry, well-ventilated area, away from incompatible materials.

    • The storage location should be secured and accessible only to authorized personnel.

Disposal Plan

  • All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in a dedicated, leak-proof, and clearly labeled container for halogenated and highly toxic chemical waste.

  • Do not mix with other waste streams.

  • Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Spill and Decontamination Plan

In the event of a spill, immediate and decisive action is critical.

  • Evacuate: Immediately evacuate the laboratory, alerting all personnel in the vicinity.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's emergency response team and provide details of the spill, including the chemical identity and approximate quantity.

  • Decontamination (by trained personnel only):

    • Do not attempt to clean up a spill of this compound unless you are a trained emergency responder with the appropriate PPE, including a self-contained breathing apparatus (SCBA).

    • For small spills, absorbent pads or vermiculite can be used to contain the liquid.

    • The contaminated absorbent material must be collected into a sealed, labeled hazardous waste container.

    • The spill area should be decontaminated with a suitable decontamination solution, followed by a thorough wash with soap and water.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol for a spill.

SOP_Handling_2_Fluoroethyl_fluoroacetate cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Equipment and Reagents prep1->prep2 prep3 Prepare Labeled Toxic Waste Container prep2->prep3 prep4 Ensure Spill Kit is Accessible prep3->prep4 handle1 Don Full PPE prep4->handle1 handle2 Work with Buddy System handle1->handle2 handle3 Use Smallest Possible Quantity handle2->handle3 handle4 Transfer to Reaction Vessel handle3->handle4 post1 Dispose of Contaminated Materials in Toxic Waste handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Remove PPE and Wash Hands post2->post3 post4 Securely Store Chemical post3->post4 Spill_Response_2_Fluoroethyl_fluoroacetate cluster_immediate Immediate Actions cluster_notify Notification cluster_cleanup Cleanup (Trained Personnel Only) spill Spill Occurs! evacuate Evacuate Immediate Area spill->evacuate alert Alert Others in the Lab evacuate->alert isolate Isolate the Area (Close Doors) alert->isolate notify_ehs Call Emergency Response / EHS isolate->notify_ehs provide_info Provide Chemical Name and Quantity notify_ehs->provide_info don_scba Don SCBA and Specialized PPE provide_info->don_scba Await Arrival contain Contain Spill with Absorbent don_scba->contain collect Collect Waste into Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

References

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